Product packaging for 2,6-Dimethyl-1,8-naphthyridine(Cat. No.:CAS No. 14757-45-0)

2,6-Dimethyl-1,8-naphthyridine

Cat. No.: B084551
CAS No.: 14757-45-0
M. Wt: 158.2 g/mol
InChI Key: DMHYFUIQTGCNJS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,8-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B084551 2,6-Dimethyl-1,8-naphthyridine CAS No. 14757-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9-4-3-8(2)12-10(9)11-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYFUIQTGCNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344045
Record name 2,6-dimethyl-1,8-naphthyridine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-45-0
Record name 2,6-Dimethyl-1,8-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYL-1,8-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP00DLD1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and characterization of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The core of this molecule is a nitrogen-containing heterocyclic compound, a scaffold that is of significant interest in medicinal chemistry and materials science due to the diverse biological and optical properties of its derivatives.[1][2] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and a structured approach to its characterization.

Synthesis of this compound

The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer Annulation.[2][3] This reaction involves an acid or base-catalyzed condensation followed by a cyclodehydration between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[4] For the synthesis of this compound, the logical precursors are 2-Amino-6-methylnicotinaldehyde and an acetone equivalent.

Recent advancements in green chemistry have led to the development of more environmentally benign protocols, utilizing water as a solvent or solvent-free conditions, which offer high yields, operational simplicity, and reduced pollution.[1][4][5]

Logical Synthesis Pathway

The synthesis of this compound via the Friedländer Annulation is depicted below. The reaction proceeds through an initial aldol-type condensation between the amino group of 2-amino-6-methylnicotinaldehyde and the α-carbon of acetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring system.

G cluster_process Process cluster_products Products reactant1 2-Amino-6-methylnicotinaldehyde catalyst Catalyst (e.g., Choline Hydroxide, CeCl₃, Basic IL) reactant1->catalyst reactant2 Acetone reactant2->catalyst conditions Solvent & Temperature (e.g., Water at 50°C or Solvent-Free Grinding) catalyst->conditions product This compound conditions->product water Water (H₂O) conditions->water

Caption: Friedländer synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, the following is a representative experimental protocol adapted from highly efficient, green methodologies reported for structurally similar 1,8-naphthyridines.[1][5]

Protocol: Water-Based Synthesis Catalyzed by Choline Hydroxide

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-amino-6-methylnicotinaldehyde (10 mmol, 1.36 g) and acetone (10 mmol, 0.74 mL).

  • Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by choline hydroxide (1 mol%, ~0.06 mL of a 45% wt. solution in water).

  • Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Stir the reaction mixture vigorously under a nitrogen atmosphere in a preheated water bath at 50°C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 6-10 hours.[1]

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent like ethanol or acetonitrile to obtain the pure this compound.

Data Presentation: Synthesis Methodologies

The following table summarizes various catalytic systems that have been successfully employed for the Friedländer synthesis of 1,8-naphthyridine derivatives.

CatalystSolventTemperatureReaction TimeYieldKey Features
Choline Hydroxide Water50°C6-10 h>90%Gram-scale synthesis, metal-free, green solvent.[1][5]
CeCl₃·7H₂O Solvent-FreeRoom Temp.10-20 min~95%Solvent-free grinding, rapid, reusable catalyst.[4]
[Bmmim][Im] Ionic Liquid80°C24 hHighGreen solvent and catalyst, reusable.[2][6]
Traditional Methods Alcohols/DMFReflux12-48 hVariableOften require harsh acid/base catalysts and organic solvents.[2][4]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of physical measurements and spectroscopic analysis.

Characterization Workflow

The logical workflow for the characterization of the final product is outlined in the diagram below.

G cluster_analysis Analysis & Characterization start Synthesized Product (Crude) purification Purification (Recrystallization/Chromatography) start->purification pure_product Pure Solid Product purification->pure_product mp Melting Point pure_product->mp ms Mass Spectrometry (MS) pure_product->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pure_product->nmr ir Infrared Spectroscopy (IR) pure_product->ir final_data Final Characterization Data mp->final_data ms->final_data nmr->final_data ir->final_data

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Expected to be a solid at room temperature.[7]
CAS Number 14757-45-0
Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

Table: ¹H NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0Doublet1HAromatic H (H4 or H5)
~7.8-8.2Doublet1HAromatic H (H5 or H4)
~7.2-7.5Singlet/Doublet1HAromatic H (H3 or H7)
~7.0-7.3Singlet/Doublet1HAromatic H (H7 or H3)
~2.6-2.8Singlet3HMethyl H (C2-CH₃)
~2.5-2.7Singlet3HMethyl H (C6-CH₃)

Table: ¹³C NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155-165C2, C8a
~150-155C4a, C6
~135-140C4, C5
~120-125C3, C7
~20-25C2-CH₃, C6-CH₃

Table: IR and Mass Spectrometry Data (Expected)

TechniqueData TypeExpected Values & Interpretation
IR Spectroscopy Wavenumber (cm⁻¹)~3050-3100: Aromatic C-H stretch. ~2900-3000: Aliphatic C-H stretch. ~1580-1620: C=C and C=N ring stretching. ~1400-1500: Aromatic ring vibrations.
Mass Spectrometry (EI) m/z158: [M]⁺ (Molecular Ion). 143: [M-CH₃]⁺ (Loss of a methyl group).
Characterization Protocols
  • Melting Point: The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The sample is placed in a capillary tube and heated slowly, with the range from the first appearance of liquid to complete liquefaction being recorded.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).[8] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.[8]

  • Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

An In-depth Technical Guide to the Crystal Structure of 2,7-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: While the requested analysis was for 2,6-Dimethyl-1,8-naphthyridine, a comprehensive literature search found detailed, peer-reviewed crystal structure data exclusively for the closely related isomer, 2,7-Dimethyl-1,8-naphthyridine . This guide provides a full technical analysis of this compound, for which extensive experimental data is available.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the crystal structure analysis of 2,7-Dimethyl-1,8-naphthyridine. Naphthyridines are a class of heterocyclic compounds recognized for their wide-ranging applications in medicine and molecular recognition chemistry.[1] Understanding their solid-state structure is crucial for the rational design of new materials and pharmaceutical agents.

Crystallographic Data Summary

The crystal structure of 2,7-Dimethyl-1,8-naphthyridine has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the table below.

Parameter Value Citation
Empirical Formula C₁₀H₁₀N₂[1]
Formula Weight (Mr) 158.20[1]
Temperature (T) 100 K[1]
Radiation Mo Kα[1]
Crystal System Orthorhombic[1]
Space Group F d d 2[1]
Unit Cell Dimensions
a13.3977 (2) Å[1]
b19.3492 (4) Å[1]
c6.3089 (1) Å[1]
Volume (V) 1635.49 (5) ų[1]
Z (Molecules per unit cell) 8[1]
Absorption Coefficient (μ) 0.08 mm⁻¹[1]
Crystal Size 0.57 × 0.41 × 0.24 mm[1]
Reflections Collected 15454[1]
Independent Reflections 1153[1]
R_int 0.024[1]

Experimental Protocols

Synthesis

The title compound, 2,7-dimethyl-[1][2]naphthyridine, was synthesized following established literature procedures.[1] One common method involves the Conard-Limpach reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid, followed by a ring transformation at high temperature.[3]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained via slow evaporation. The detailed procedure is as follows:

  • 10 mg of the synthesized 2,7-Dimethyl-1,8-naphthyridine was placed in a sample bottle.[1]

  • The compound was fully dissolved in chloroform (CHCl₃).[1]

  • The solution was left undisturbed, allowing the solvent to evaporate slowly at ambient temperature.

  • This process yielded colorless, block-shaped crystals.[1]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

  • Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection at a temperature of 100 K.[1]

  • Absorption Correction: A multi-scan absorption correction was applied to the collected data using the SADABS program.[1]

  • Structure Solution and Refinement: The structure was solved and refined using standard crystallographic software. All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal structure of 2,7-Dimethyl-1,8-naphthyridine.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction Analysis start Starting Materials (6-methyl-2-aminopyridine, etc.) synthesis Chemical Synthesis (Chandler et al., 1982) start->synthesis product Crude Product (2,7-Dimethyl-1,8-naphthyridine) synthesis->product dissolve Dissolution in Chloroform product->dissolve evap Slow Evaporation dissolve->evap crystals Single Crystals evap->crystals data_coll Data Collection (Bruker SMART APEXII) crystals->data_coll correction Absorption Correction (SADABS) data_coll->correction refinement Structure Solution & Refinement correction->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the crystal structure analysis.

G cluster_mol Molecular Unit cluster_packing Crystal Packing Forces cluster_super Supramolecular Assembly mol 2,7-Dimethyl-1,8-naphthyridine (Nearly Planar) h_bond C-H···N Hydrogen Bonds mol->h_bond form pi_stack C-H···π Interactions mol->pi_stack stabilize chain Infinite 1D Chains (along c-axis) h_bond->chain motif R²₂(8) Ring Motifs h_bond->motif

Intermolecular interactions in the crystal lattice.

Structural Analysis

The single-crystal X-ray diffraction study reveals several key structural features of 2,7-Dimethyl-1,8-naphthyridine.

  • Molecular Geometry: The asymmetric unit of the crystal contains one-half of a molecule, with two shared carbon atoms situated on a twofold rotation axis.[1] The fused pyridine rings of the 1,8-naphthyridine core are nearly coplanar, exhibiting a small dihedral angle of just 0.42 (3)° between them.[1]

  • Supramolecular Assembly: In the crystal, individual molecules are not isolated but are organized into infinite chains extending along the c-axis.[1] This assembly is primarily driven by intermolecular C—H⋯N hydrogen bonds. These hydrogen bonds create specific ring motifs designated as R²₂(8) in graph-set notation.[1]

  • Stabilizing Interactions: The crystal structure is further stabilized by C—H⋯π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-system of the aromatic rings of an adjacent molecule.[1] These collective non-covalent interactions define the three-dimensional packing and overall stability of the crystal lattice.

References

Physical and chemical properties of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,6-Dimethyl-1,8-naphthyridine

This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Core Chemical Properties

This compound is a heterocyclic aromatic compound belonging to the naphthyridine family, which are isomers of diazanaphthalene. The 1,8-naphthyridine scaffold, in particular, has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1][2]

Table 1: General and Physical Properties of this compound

Property Value Source
IUPAC Name This compound N/A
CAS Number 14757-45-0 [3]
Molecular Formula C₁₀H₁₀N₂ [3][4]
Molecular Weight 158.20 g/mol [3][4]
Appearance Solid
Melting Point Data not available N/A
Boiling Point Data not available N/A

| pKa | Data not available | N/A |

Note: For comparison, the parent compound 1,8-naphthyridine has a melting point of 98–99 °C.[5]

Spectroscopic Data

While specific spectral data for this compound is not extensively published, analysis of related structures provides insight into expected spectral characteristics.

Table 2: Expected Spectroscopic Characteristics

Technique Expected Features
¹H NMR Signals for aromatic protons on the naphthyridine core are expected in the δ 7.0-9.0 ppm range. Two distinct singlets corresponding to the two methyl groups (C2-CH₃ and C6-CH₃) would appear in the upfield region, typically δ 2.5-3.0 ppm.
¹³C NMR Aromatic carbon signals would be present in the δ 110-160 ppm range. Signals for the two methyl carbons are expected in the δ 20-30 ppm region.
Mass Spectrometry The exact mass is 158.0844 g/mol .[3] The molecular ion peak (M⁺) would be observed at m/z = 158.

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. C-H stretching from the aromatic and methyl groups would appear around 2900-3100 cm⁻¹. |

Synthesis and Experimental Protocols

The 1,8-naphthyridine scaffold is commonly synthesized via several classic reactions, including the Friedländer, Skraup, and Gould-Jacobs reactions.[6][7] The Friedländer synthesis is often considered one of the most effective and straightforward methods.[7][8]

Proposed Friedländer Synthesis of this compound

This protocol is adapted from established methods for similar 1,8-naphthyridine derivatives and represents a viable route for gram-scale synthesis.[9][10] The reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde with a compound containing an α-methylene ketone.

Experimental Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification reactant1 2-Amino-6-methyl- nicotinaldehyde mix Mix reactants in solvent reactant1->mix reactant2 Acetone reactant2->mix catalyst Catalyst (e.g., Choline Hydroxide) add_cat Add catalyst catalyst->add_cat solvent Solvent (H₂O) solvent->mix mix->add_cat heat Stir at 50 °C for ~6 hours under N₂ atmosphere add_cat->heat workup Reaction monitoring by TLC heat->workup separation Product separation (e.g., filtration) workup->separation product This compound separation->product

Caption: Proposed workflow for the Friedländer synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-6-methylnicotinaldehyde (1 equivalent) and acetone (1 equivalent) in water.[10]

  • Catalysis: Add a catalytic amount of a suitable base, such as choline hydroxide (e.g., 1 mol%).[10] Basic ionic liquids have also been shown to be effective.[7] Alternatively, acid catalysts like CeCl₃·7H₂O can be used, sometimes under solvent-free grinding conditions.[8]

  • Reaction: Stir the mixture under an inert nitrogen atmosphere. Gently heat the reaction to approximately 50 °C for 6-8 hours.[10]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[8][9]

  • Workup and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.[11]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2] Derivatives have been investigated for numerous therapeutic applications.

The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to interact with various cellular targets and signaling pathways.

G cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_other Other Activities center 1,8-Naphthyridine Derivatives anticancer Anticancer center->anticancer antiinflam Anti-inflammatory center->antiinflam antimicrobial Antimicrobial center->antimicrobial antiviral Antiviral center->antiviral neuro Neurodegenerative Disorders center->neuro wnt Inhibits WNT Pathway anticancer->wnt akt_mtor Interferes with AKT/mTOR Pathway anticancer->akt_mtor erk_jnk Modulates ERK/JNK Pathways anticancer->erk_jnk no_prod Reduces NO Production antiinflam->no_prod cytokines Decreases IL-6 & TNF-α antiinflam->cytokines cox2 Reduces iNOS & COX-2 antiinflam->cox2

Caption: Biological activities and associated signaling pathways of the 1,8-naphthyridine scaffold.

  • Anticancer Activity: Naphthyridine derivatives have shown potent anticancer properties. Their mechanisms often involve interference with critical cell signaling pathways such as WNT, AKT/mTOR, ERK, and JNK, which are crucial for cancer cell proliferation and survival.[12][13]

  • Anti-inflammatory Effects: Many derivatives exhibit significant anti-inflammatory activity by reducing the production of pro-inflammatory mediators. This includes decreasing nitric oxide (NO) production and down-regulating the secretion of cytokines like IL-6 and TNF-α.[13] They can also inhibit enzymes like iNOS and COX-2.[12][13]

  • Antimicrobial and Antiviral Activity: The 1,8-naphthyridine core is famously part of nalidixic acid, a foundational antibiotic.[13] This has led to extensive research into new derivatives with broad-spectrum antimicrobial and antiviral properties.[1][2]

  • Neurological Applications: The scaffold has shown potential for treating neurodegenerative disorders, with some derivatives being explored for conditions like Alzheimer's disease.[1][2]

References

The Discovery and Enduring Legacy of Naphthyridine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry and materials science. Their structural diversity, arising from the six possible arrangements of the two nitrogen atoms within the bicyclic framework, has given rise to a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of naphthyridine isomers, detailed experimental protocols for their synthesis, a compilation of their spectroscopic properties, and an exploration of their roles in various signaling pathways.

A Historical Overview of Naphthyridine Isomers

The journey into the world of naphthyridines began in 1893 with Reissert's synthesis of the first derivative of a 1,8-naphthyridine.[1] However, it was not until 1927 that the unsubstituted parent 1,5- and 1,8-naphthyridines were first synthesized.[2] The family of six fundamental naphthyridine isomers was completed in the mid-20th century, with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridines in 1958, followed by the isolation of 2,6-naphthyridine in 1965.[2]

The nomenclature of these isomers has evolved over time, with early literature referring to them as "pyridopyridines" or "benzodiazines". The term "naphthyridine" was officially adopted by Chemical Abstracts in 1936, solidifying its use in the scientific community.[1]

Key Synthetic Methodologies

The construction of the naphthyridine core has been achieved through various synthetic strategies, many of which are adaptations of classical quinoline syntheses. The Skraup, Friedländer, Combes, and Doebner-von Miller reactions are among the most prominent methods employed.

The Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines and has been successfully adapted for the preparation of several naphthyridine isomers. The reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Generalized Experimental Protocol for the Skraup Synthesis of 1,5-Naphthyridine:

A mixture of 3-aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid) is heated. The reaction is often vigorous and requires careful temperature control. After the initial reaction, the mixture is diluted with water and neutralized to precipitate the crude product. Purification is typically achieved through steam distillation and subsequent recrystallization or chromatography.

The Friedländer Annulation

The Friedländer synthesis provides a versatile route to quinolines and has been extensively used for the preparation of 1,8-naphthyridines. This method involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group.

Detailed Experimental Protocol for the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine: [3]

To a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL) is added acetone (1.5 mmol) followed by a catalytic amount of choline hydroxide (1 mol %). The reaction mixture is stirred under a nitrogen atmosphere at 50 °C for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure to yield the product.

The Combes Synthesis

The Combes synthesis offers a route to quinolines through the acid-catalyzed cyclization of a β-diketone with an aniline. This method has been applied to the synthesis of various naphthyridine isomers.

Generalized Experimental Protocol for the Combes Synthesis:

An aminopyridine is reacted with a β-diketone in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The mixture is heated to promote condensation and subsequent cyclization. The reaction is then quenched by pouring it onto ice, and the product is isolated by neutralization and purified by recrystallization or chromatography.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines and has been adapted for naphthyridine synthesis. It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.

Generalized Experimental Protocol for the Doebner-von Miller Reaction: [4]

An aminopyridine is reacted with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or Brønsted acid catalyst. The reaction mixture is heated, and upon completion, it is worked up by dilution with water, neutralization, and extraction of the product. Purification is then carried out using standard techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for the six parent naphthyridine isomers.

Naphthyridine IsomerYear of First Synthesis of Unsubstituted IsomerMelting Point (°C)
1,5-Naphthyridine192775
1,6-Naphthyridine195835-37
1,7-Naphthyridine195862-64
1,8-Naphthyridine192798-99
2,6-Naphthyridine1965118-119
2,7-Naphthyridine195891-92
Table 1: Historical Synthesis and Melting Points of Unsubstituted Naphthyridine Isomers.
Naphthyridine Isomer¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
1,5-Naphthyridine H2/H6: 8.99 (dd), H4/H8: 8.21 (dd), H3/H7: 7.53 (dd)C2/C6: 150.1, C4/C8: 142.0, C3/C7: 121.5, C4a/C8a: 135.5
1,6-Naphthyridine H2: 9.10 (d), H4: 8.28 (d), H5: 8.76 (s), H7: 7.93 (d), H8: 7.52 (d)C2: 153.2, C3: 121.8, C4: 136.7, C4a: 135.9, C5: 147.8, C7: 118.9, C8: 124.2, C8a: 143.1
1,7-Naphthyridine H2: 9.05 (dd), H4: 8.16 (dd), H5: 8.65 (d), H6: 7.54 (d), H8: 9.53 (s)C2: 152.0, C3: 121.5, C4: 136.5, C4a: 136.1, C5: 149.5, C6: 121.1, C8: 154.2, C8a: 135.2
1,8-Naphthyridine H2/H7: 9.07 (dd), H4/H5: 8.18 (dd), H3/H6: 7.49 (dd)C2/C7: 152.9, C4/C5: 136.9, C3/C6: 121.2, C4a/C8a: 145.7
2,6-Naphthyridine H1/H5: 9.21 (s), H3/H7: 8.60 (d), H4/H8: 7.85 (d)C1/C5: 150.5, C3/C7: 144.3, C4/H8: 119.9, C4a/C8a: 139.0
2,7-Naphthyridine H1/H8: 9.25 (s), H3/H6: 8.71 (d), H4/H5: 7.62 (d)C1/C8: 152.9, C3/C6: 147.1, C4/C5: 119.1, C4a/C8a: 138.5
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Unsubstituted Naphthyridine Isomers.
Naphthyridine IsomerKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
1,5-Naphthyridine 3050, 1580, 1450, 810, 740130 (M+), 103, 76
1,6-Naphthyridine 3060, 1590, 1460, 820, 750130 (M+), 103, 76
1,7-Naphthyridine 3055, 1585, 1455, 815, 745130 (M+), 103, 76
1,8-Naphthyridine 3040, 1575, 1445, 805, 735130 (M+), 103, 76
2,6-Naphthyridine 3070, 1600, 1470, 830, 760130 (M+), 103, 76
2,7-Naphthyridine 3065, 1595, 1465, 825, 755130 (M+), 103, 77, 76, 50
Table 3: Infrared and Mass Spectrometry Data for Unsubstituted Naphthyridine Isomers.[1]

Experimental Workflows and Signaling Pathways

The synthesis and purification of naphthyridine isomers generally follow a standardized workflow. The following diagram illustrates a typical sequence of operations.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Skraup, Friedländer) start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Chromatography evaporation->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir mp Melting Point Determination recrystallization->mp

A generalized workflow for the synthesis and characterization of naphthyridine isomers.

Naphthyridine derivatives have been shown to interact with and modulate various biological signaling pathways, making them attractive scaffolds for drug development. Some of the key pathways affected include the WNT, AKT/mTOR, ERK, and JNK signaling cascades.

Signaling_Pathways cluster_wnt WNT Signaling cluster_akt_mtor AKT/mTOR Signaling cluster_mapk MAPK Signaling (ERK & JNK) WNT WNT Frizzled Frizzled WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Gene Expression TCF_LEF->Gene_Expression Naphthyridine_WNT Naphthyridine Derivatives Naphthyridine_WNT->GSK3B PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Naphthyridine_AKT Naphthyridine Derivatives Naphthyridine_AKT->PI3K Ras Ras Raf Raf Ras->Raf JNK JNK Ras->JNK MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Transcription Transcription AP1->Transcription Naphthyridine_MAPK Naphthyridine Derivatives Naphthyridine_MAPK->Raf Naphthyridine_MAPK->JNK

Key signaling pathways modulated by naphthyridine derivatives.

Conclusion

The rich history and versatile chemistry of naphthyridine isomers have positioned them as privileged scaffolds in the pursuit of novel therapeutics and functional materials. From their initial discovery to the development of sophisticated synthetic methodologies, the journey of naphthyridines continues to inspire innovation. The detailed experimental protocols and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable class of heterocyclic compounds. The elucidation of their interactions with key biological pathways further underscores their importance and promises a future of continued discovery and application in the field of drug development.

References

A Theoretical and Computational Guide to 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,6-Dimethyl-1,8-naphthyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to a lack of specific published computational studies on this compound, this paper presents a detailed analysis of its structural isomer, 2,7-Dimethyl-1,8-naphthyridine, for which experimental crystallographic data is available. This serves as a valuable proxy for understanding the core structural features. Furthermore, this guide outlines the standard computational methodologies employed for the theoretical investigation of 1,8-naphthyridine derivatives, offering a robust framework for future research on the title compound. The document includes structured data tables for key geometric parameters, detailed experimental and theoretical protocols, and visualizations of the molecular structure and computational workflows.

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituted analogue, this compound, is a specific compound within this class that warrants detailed theoretical and computational characterization to understand its electronic structure, reactivity, and potential for intermolecular interactions.

A thorough review of the current scientific literature reveals a notable gap in dedicated theoretical and computational studies for this compound. To address this and provide a valuable resource for researchers, this guide adopts a dual approach:

  • Structural Analysis via a Surrogate: We present a detailed analysis of the experimentally determined crystal structure of the closely related isomer, 2,7-Dimethyl-1,8-naphthyridine. The substitution pattern of this isomer is expected to result in a highly similar molecular geometry and electronic distribution, making it an excellent reference for the title compound.

  • Methodological Framework: We outline a generalized, state-of-the-art computational protocol for the theoretical study of this compound, based on methodologies successfully applied to other 1,8-naphthyridine derivatives.

This guide is intended to serve as a foundational document, providing both concrete structural data from a closely related molecule and a clear roadmap for future in silico investigations of this compound.

Molecular Overview: this compound

This compound is an aromatic heterocyclic compound. Its core consists of two fused pyridine rings, with methyl groups substituted at positions 2 and 6.

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
CAS Number 14757-45-0
Canonical SMILES CC1=CC2=C(N=C1)C=CC(=N2)C
InChI Key DMHYFUIQTGCNJS-UHFFFAOYSA-N

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// Atom Definitions N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C8a [label="C"]; C2_Me [label="CH3"]; C6_Me [label="CH3"];

// Invisible nodes for positioning {rank=same; C4; C5} {rank=same; C4a; C8a} {rank=same; C3; C6} {rank=same; C2; C7} {rank=same; N1; N8}

// Ring 1 N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C8a [label=""]; C8a -- N1 [label=""];

// Ring 2 C8a -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4a [label=""]; N8 -- C7 [label=""]; N8 -- C8a [label=""];

// Substituents C2 -- C2_Me [label=""]; C6 -- C6_Me [label=""]; }

Molecular Structure of this compound

Structural Analysis via a Surrogate: 2,7-Dimethyl-1,8-naphthyridine

Due to the absence of published crystal structure data for this compound, we present the geometric parameters from the single-crystal X-ray diffraction study of its isomer, 2,7-Dimethyl-1,8-naphthyridine (CCDC Deposition Number: 744285). The data is sourced from the work of Fun, H.-K., et al. (2009), "2,7-Dimethyl-1,8-naphthyridine", Acta Crystallographica Section E: Structure Reports Online, 65(8), o1747.

The molecular structure of 2,7-Dimethyl-1,8-naphthyridine is nearly planar, with a dihedral angle of only 0.42(3)° between the two fused pyridine rings. This planarity is indicative of a highly conjugated π-system. The structural parameters are detailed below.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis: 2,7-dimethyl-1,8-naphthyridine was prepared according to established literature procedures. Crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform solution.

  • Data Collection: Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.

Data Presentation: Geometric Parameters

The following tables summarize the key bond lengths and angles for 2,7-Dimethyl-1,8-naphthyridine. The atom numbering corresponds to the standard IUPAC nomenclature for the 1,8-naphthyridine ring system.

Table 1: Selected Bond Lengths (Å) for 2,7-Dimethyl-1,8-naphthyridine

BondLength (Å)
N1 - C21.341
N1 - C8a1.365
C2 - C31.401
C2 - C9(Me)1.496
C3 - C41.363
C4 - C4a1.414
C4a - C51.415
C4a - C8a1.410
C5 - C61.362
C6 - C71.402
C7 - N81.340
C7 - C10(Me)1.497
N8 - C8a1.366

Table 2: Selected Bond Angles (°) for 2,7-Dimethyl-1,8-naphthyridine

AngleValue (°)
C8a - N1 - C2117.2
N1 - C2 - C3123.3
N1 - C2 - C9(Me)116.5
C3 - C2 - C9(Me)120.2
C4 - C3 - C2119.1
C3 - C4 - C4a119.7
C5 - C4a - C4121.7
C5 - C4a - C8a117.8
C4 - C4a - C8a120.5
C6 - C5 - C4a119.8
C5 - C6 - C7119.1
N8 - C7 - C6123.3
N8 - C7 - C10(Me)116.4
C6 - C7 - C10(Me)120.3
C7 - N8 - C8a117.2
N1 - C8a - N8116.1
N1 - C8a - C4a123.4
N8 - C8a - C4a120.5

Note: Data extracted from the Crystallographic Information File (CIF) for CCDC 744285.

Theoretical and Computational Protocols

While a specific computational study for this compound is not available, this section details a standard and robust methodology for its theoretical investigation, based on protocols from studies on similar 1,8-naphthyridine derivatives.

Computational Methodology
  • Software: All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for such systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice that balances accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good description of the electronic structure, including polarization functions (d,p) for non-hydrogen and hydrogen atoms, and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions.

Key Computational Experiments
  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the forces on all atoms are minimized.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Spectroscopic Predictions:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.

Computational_Workflow cluster_analysis Analysis of Results start Define Initial Molecular Structure (this compound) dft Select DFT Method (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft TD-DFT Calculation geom_opt->tddft check_min Check for Imaginary Frequencies freq_calc->check_min check_min->freq_calc If Yes: Re-optimize thermo Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) check_min->thermo If No (True Minimum) vib Vibrational Spectra (IR, Raman) thermo->vib fmo Electronic Properties (HOMO, LUMO, Energy Gap) thermo->fmo mep Molecular Electrostatic Potential (MEP) thermo->mep uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

A typical DFT computational workflow for molecular analysis.

Conclusion

This technical guide provides a foundational understanding of the structural and potential electronic properties of this compound. While direct computational studies on this specific isomer are currently lacking in the literature, this paper bridges the gap by presenting high-quality experimental data from its close isomer, 2,7-Dimethyl-1,8-naphthyridine. The provided geometric parameters serve as a reliable starting point for building accurate molecular models.

Furthermore, the detailed outline of standard computational protocols offers a clear and actionable framework for researchers to conduct their own theoretical investigations. The application of DFT, coupled with analyses of vibrational frequencies, frontier molecular orbitals, and simulated spectra, will undoubtedly yield deep insights into the chemical behavior of this compound. This guide is intended to empower researchers in medicinal chemistry and materials science to explore the potential of this and other under-characterized 1,8-naphthyridine derivatives.

References

In-depth Technical Guide on the Photophysical Properties of 2,6-Dimethyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

However, to provide a valuable resource for researchers in the field, this guide will present a detailed overview of the photophysical properties of a closely related and well-studied class of derivatives: 2,7-dialkylamino-4-methyl-[2][3]-naphthyridines . The insights gained from these analogs offer a strong foundation for understanding the potential photophysical behavior of the 2,6-dimethyl variant and provide established experimental protocols for its future characterization.

Photophysical Properties of 2,7-Dialkylamino-4-methyl-[2][3]-naphthyridine Derivatives

Substitution of the 1,8-naphthyridine core with electron-donating groups, such as alkylamines, at the 2 and 7 positions, leads to the emergence of interesting fluorescence properties. These compounds are typically yellow to light green solids and exhibit blue fluorescence in dilute solutions, even under daylight.

Data Presentation

The following table summarizes the key photophysical data for a series of 2,7-dialkylamino-4-methyl-[2][3]-naphthyridine derivatives in methanol.

CompoundRfYield (%)λabs (nm)λem (nm)Quantum Yield (Φ)
3a (N,N'-dimethyl)0.52783404200.25
3b (N,N'-diethyl)0.61853454350.31
3c (N,N'-dipropyl)0.68823484380.28
3d (N,N'-diisopropyl)0.71753504400.22
3e (N,N'-dibutyl)0.75883524450.33

Data sourced from a study on fluorescent 2,7-dialkylamino-[2][3]-naphthyridines. The quantum yields were determined using acridine orange as a standard.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the photophysical properties of 1,8-naphthyridine derivatives.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare solutions of the 1,8-naphthyridine derivative in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane) at a concentration of approximately 1 x 10-5 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

    • The wavelength of maximum absorbance (λabs) is a key parameter.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength from the absorption spectrum (usually the λabs).

    • Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • The wavelength of maximum emission (λem) is a key parameter.

Fluorescence Quantum Yield (Φ) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.[4][5]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range similar to the sample. Acridine orange (Φ = 0.46 in ethanol) is a suitable standard for blue-emitting compounds.[6]

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST refer to the unknown sample and the standard, respectively.

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

G Experimental Workflow A Sample Synthesis & Purification B Solution Preparation (Spectroscopic Grade Solvent) A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Emission Spectroscopy B->D E Quantum Yield Determination (Comparative Method) B->E F Data Analysis & Parameter Extraction (λabs, λem, Φ) C->F D->F E->F G Standard Compound Selection & Preparation G->E G Relationship of Photophysical Processes cluster_quantum_yield Quantum Yield (Φ_f) = k_f / (k_f + k_ic + k_isc) S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (k_a) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) a

References

Solubility of 2,6-Dimethyl-1,8-naphthyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-Dimethyl-1,8-naphthyridine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information inferred from synthesis and purification procedures, alongside standardized experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[Source]
Molecular Weight 158.20 g/mol [1]
CAS Number 14757-45-0[1]
Appearance Solid[1]
InChI InChI=1S/C10H10N2/c1-7-5-9-4-3-8(2)12-10(9)11-6-7/h3-6H,1-2H3[1]
SMILES Cc1cnc2nc(C)ccc2c1[1]

Solubility Data

SolventQualitative SolubilityContext from Literature
Chloroform SolubleMentioned as a solvent for related 1,8-naphthyridine derivatives.
Dimethyl Sulfoxide (DMSO) SolubleMentioned as a solvent for related 1,8-naphthyridine derivatives.
Methanol SolubleUsed as a solvent in the synthesis of related compounds.[2]
Ethanol SolubleUsed for recrystallization of related 1,8-naphthyridine derivatives, suggesting solubility at elevated temperatures and lower solubility at room temperature.[3]
Dichloromethane (DCM) SolubleUsed for extraction during the workup of synthesis reactions.[2]
Dimethylformamide (DMF) SolubleUsed as a solvent in the synthesis of related compounds.[2]
Ethyl Acetate Likely SolubleCommonly used as a solvent for extraction and chromatography of related heterocyclic compounds.
Water Likely InsolubleThe synthesis of a related compound, 2,7-dimethyl-4-methoxy-1,8-naphthyridine, involves adding the residue to water followed by extraction with dichloromethane, implying low aqueous solubility.[2]

Experimental Protocols

General Protocol for Determining Qualitative Solubility of an Organic Compound

This protocol outlines a systematic approach to determine the solubility of a compound like this compound in various solvents, which helps in classifying the compound based on its functional groups.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Distilled water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, and a selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO, DMF).

Procedure:

  • Initial Solvent Screening:

    • Place approximately 10-20 mg of this compound into a clean, dry test tube.

    • Add 1 mL of the chosen solvent (e.g., water) in small portions.

    • After each addition, stir or vortex the mixture vigorously for about 30 seconds.

    • Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 mg per 100 µL of solvent.

  • Acid-Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially.

    • Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group.

    • Solubility in 5% HCl suggests a basic functional group (as would be expected for a naphthyridine due to the nitrogen atoms).

  • Solubility in Concentrated Acid:

    • If the compound is insoluble in the above aqueous solutions, test its solubility in cold, concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, or ketones.

  • Solubility in Organic Solvents:

    • Systematically test the solubility in a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) using the same procedure as in step 1.

Visualization of the Experimental Workflow:

G start Start: Add this compound to Test Tube add_water Add Water and Agitate start->add_water observe_water Observe Solubility in Water add_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No add_org_solvent Test with Organic Solvents (e.g., MeOH, DCM, DMSO) soluble_water->add_org_solvent add_hcl Add 5% HCl and Agitate insoluble_water->add_hcl observe_hcl Observe Solubility in HCl add_hcl->observe_hcl soluble_hcl Soluble in 5% HCl (Basic Compound) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->add_org_solvent add_naoh Add 5% NaOH and Agitate insoluble_hcl->add_naoh observe_naoh Observe Solubility in NaOH add_naoh->observe_naoh soluble_naoh Soluble in 5% NaOH (Acidic Compound) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH observe_naoh->insoluble_naoh No soluble_naoh->add_org_solvent insoluble_naoh->add_org_solvent end End: Classify Solubility Profile add_org_solvent->end

Caption: Workflow for determining the qualitative solubility of an organic compound.

Example Synthesis Protocol: Friedländer Annulation for 1,8-Naphthyridine Derivatives

The Friedländer synthesis is a common and effective method for preparing 1,8-naphthyridine derivatives.[4] The following is a generalized protocol based on literature procedures. While this specific example may not be for this compound, it illustrates a typical experimental setup where solubility in various organic solvents is relevant for reaction, workup, and purification.

Materials:

  • 2-Aminonicotinaldehyde (or a substituted derivative)

  • A carbonyl compound with an α-methylene group (e.g., a ketone or β-ketoester)

  • Catalyst (e.g., an acid or base like piperidine or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, DMF, or water)[5]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) in the chosen reaction solvent.

    • Add the carbonyl compound (1-1.2 equivalents) to the solution.

    • Add a catalytic amount of the chosen acid or base.

  • Reaction:

    • Heat the reaction mixture to reflux and stir for the required time (typically monitored by Thin Layer Chromatography - TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent to yield the final 1,8-naphthyridine derivative.

Visualization of the Synthesis Workflow:

G start Start: Combine Reactants and Catalyst in Solvent reactants 2-Aminonicotinaldehyde + Carbonyl Compound start->reactants catalyst Acid or Base Catalyst start->catalyst solvent Reaction Solvent (e.g., Ethanol) start->solvent reflux Heat to Reflux and Stir reactants->reflux catalyst->reflux solvent->reflux monitor Monitor Reaction by TLC reflux->monitor workup Reaction Workup monitor->workup Reaction Complete extraction Solvent Extraction (e.g., DCM/Water) workup->extraction drying Dry Organic Layer extraction->drying purification Purification by Column Chromatography drying->purification product Isolate Pure 1,8-Naphthyridine Derivative purification->product

Caption: Generalized workflow for the synthesis of 1,8-naphthyridine derivatives.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically determined and published, qualitative assessments from synthetic procedures indicate its solubility in common polar aprotic and protic organic solvents. For drug development and research purposes, it is crucial to experimentally determine the solubility of this compound in relevant solvent systems using standardized protocols as outlined in this guide. The provided experimental workflows and visualizations serve as a practical starting point for scientists and researchers working with this and related 1,8-naphthyridine compounds.

References

An In-depth Technical Guide to the Basic Reactivity of the 2,6-Dimethyl-1,8-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 2,6-dimethyl-1,8-naphthyridine core. This scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, and understanding its reactivity is crucial for the design and synthesis of novel derivatives with desired properties. This document outlines key synthetic routes and explores the scaffold's susceptibility to electrophilic and nucleophilic attack, oxidation, reduction, and the reactivity of its peripheral methyl groups.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several classical heterocyclic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Conrad-Limpach Synthesis

A plausible and widely used method for constructing the 1,8-naphthyridine ring system is the Conrad-Limpach synthesis. This reaction involves the condensation of an aminopyridine with a β-ketoester, followed by a thermal cyclization. For the synthesis of a this compound derivative, 5-methyl-2-aminopyridine would be a suitable starting material, reacting with ethyl acetoacetate. The reaction proceeds in two main stages: initial condensation to form an enamine or anilide intermediate, followed by a high-temperature cyclization.[1][2][3]

Experimental Protocol: Conrad-Limpach Synthesis of 2,6-Dimethyl-4-hydroxy-1,8-naphthyridine

  • Step 1: Condensation. To a stirred solution of 5-methyl-2-aminopyridine (1 eq.) in a high-boiling inert solvent such as Dowtherm A or diphenyl ether, ethyl acetoacetate (1.1 eq.) is added. The mixture is heated to 130-140 °C for 2-4 hours to facilitate the formation of the ethyl 3-((5-methylpyridin-2-yl)amino)but-2-enoate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. The reaction mixture is then heated to a higher temperature, typically 250-260 °C, to induce thermal cyclization. This step is usually carried out for 30-60 minutes. During this stage, ethanol is eliminated, and the naphthyridine ring is formed.

  • Work-up. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Skraup Synthesis

The Skraup synthesis is another classical method for the preparation of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines.[4][5] This reaction involves heating an aminopyridine with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide). For the synthesis of this compound, 5-methyl-2-aminopyridine would be the key starting material, and crotonaldehyde (generated in situ from glycerol) would provide the necessary carbon atoms for the second pyridine ring.

Experimental Protocol: Skraup Synthesis of this compound

  • Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, concentrated sulfuric acid is carefully added to glycerol. 5-methyl-2-aminopyridine (1 eq.) is then added to the mixture.

  • Reaction Conditions. An oxidizing agent, such as arsenic pentoxide or nitrobenzene (acting as both oxidant and solvent), is added. The mixture is heated cautiously to around 130-150 °C. The reaction is exothermic and requires careful temperature control. The reaction is typically maintained at this temperature for several hours.

  • Work-up. After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as aqueous sodium hydroxide, until it is alkaline. The crude product can then be extracted with an organic solvent like chloroform. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting residue can be purified by column chromatography on silica gel or by recrystallization.

Reactivity of the Aromatic Core

The 1,8-naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The two methyl groups at positions 2 and 6 are electron-donating and will have a directing effect on substitution reactions.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyridine rings, electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine core is generally difficult and requires forcing conditions.[6][7][8] The nitrogen atoms deactivate the ring towards electrophilic attack. However, the electron-donating methyl groups at positions 2 and 6 will activate the ring to some extent and direct incoming electrophiles. The expected sites of electrophilic attack would be positions 3 and 5, which are ortho and para to the activating methyl groups and are the least deactivated positions.

Electrophilic_Substitution

Nitration: Nitration of the this compound scaffold would likely require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The expected products would be the 3-nitro and/or 5-nitro derivatives.

Halogenation: Direct halogenation (e.g., bromination or chlorination) would also necessitate forcing conditions, potentially with a Lewis acid catalyst. The substitution pattern is expected to favor the 3 and 5 positions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at an activated position.[9][10][11] The positions ortho and para to the ring nitrogens (positions 2, 4, 5, and 7) are activated towards nucleophilic attack.

Nucleophilic_Substitution

For the this compound scaffold, introducing a leaving group at position 4 or 5 would render these positions susceptible to displacement by various nucleophiles such as alkoxides, amines, and thiolates. For instance, a 4-chloro-2,6-dimethyl-1,8-naphthyridine derivative would readily react with sodium methoxide to yield the corresponding 4-methoxy derivative.[12]

Experimental Protocol: Nucleophilic Substitution of a Chloro-Derivative

  • Reaction Setup. A solution of the 4-chloro-2,6-dimethyl-1,8-naphthyridine (1 eq.) in a suitable solvent such as methanol or DMF is prepared in a round-bottom flask.

  • Addition of Nucleophile. The nucleophile, for example, sodium methoxide (1.2 eq.), is added to the solution.

  • Reaction Conditions. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and the nucleophile. The reaction progress is monitored by TLC.

  • Work-up. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Table 1: Summary of Expected Reactivity of the this compound Core

Reaction TypeReagents and ConditionsExpected Major Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄, heat3-Nitro-2,6-dimethyl-1,8-naphthyridine and/or 5-Nitro-2,6-dimethyl-1,8-naphthyridine
Bromination Br₂, FeBr₃3-Bromo-2,6-dimethyl-1,8-naphthyridine and/or 5-Bromo-2,6-dimethyl-1,8-naphthyridine
Nucleophilic Substitution 4-Chloro-2,6-dimethyl-1,8-naphthyridine with NaOMe in MeOH4-Methoxy-2,6-dimethyl-1,8-naphthyridine

Reactivity of the Methyl Groups

The methyl groups at positions 2 and 6 are activated by the adjacent ring nitrogen atoms and can participate in a variety of reactions, similar to the methyl groups in picoline and lutidine.[13][14]

Oxidation

The methyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) is a common reagent for the selective oxidation of a methyl group adjacent to a nitrogen in a heterocyclic ring to an aldehyde.[12]

Methyl_Oxidation_Workflow

Experimental Protocol: Oxidation of a Methyl Group with Selenium Dioxide

  • Reaction Setup. this compound (1 eq.) is dissolved in a suitable solvent like dioxane or pyridine.

  • Addition of Oxidant. Selenium dioxide (1.1 eq.) is added to the solution.

  • Reaction Conditions. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up. After completion, the reaction mixture is filtered to remove selenium metal by-products. The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding aldehyde.

Condensation Reactions

The protons of the methyl groups are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as aldehydes, in condensation reactions. This reactivity allows for the elaboration of the side chains.

N-Oxidation and Reduction

N-Oxidation

The nitrogen atoms of the 1,8-naphthyridine ring can be oxidized to N-oxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[15][16][17] The formation of the N-oxide can alter the reactivity of the ring system, often facilitating nucleophilic substitution at the α- and γ-positions.

Reduction

The 1,8-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the reduction of one or both pyridine rings, depending on the reaction conditions (temperature, pressure, and reaction time).

Coordination Chemistry

The two nitrogen atoms of the 1,8-naphthyridine scaffold are positioned in a way that allows them to act as a bidentate chelating ligand for various metal ions.[18][19][20] The this compound can form stable complexes with a wide range of transition metals, and the resulting coordination compounds have potential applications in catalysis, materials science, and as therapeutic agents.

Metal_Complexation

This guide provides a foundational understanding of the reactivity of the this compound scaffold. The presented information, including generalized experimental protocols, is intended to aid researchers in the strategic design and synthesis of novel derivatives for various applications. It is important to note that while much of the reactivity can be inferred from related systems, specific experimental validation for each transformation on the this compound core is recommended.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dimethyl-1,8-naphthyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of dimethyl-1,8-naphthyridine derivatives as ligands in coordination chemistry, with a focus on the 2,6-dimethyl isomer. Due to the limited specific data available for 2,6-dimethyl-1,8-naphthyridine, this guide leverages protocols and data from the closely related and well-studied 2,7-dimethyl-1,8-naphthyridine as a proxy. These methodologies and data provide a strong foundation for researchers working with the 2,6-dimethyl isomer.

Introduction to this compound as a Ligand

1,8-Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their versatile synthesis and wide range of biological activities.[1] These activities include anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties.[1][2][3] In coordination chemistry, the two nitrogen atoms of the 1,8-naphthyridine scaffold are ideally positioned to act as a bidentate ligand, forming stable complexes with a variety of metal ions. The methyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and physical properties.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
AppearanceSolid
CAS Number14757-45-0

Experimental Protocols

Protocol: Synthesis of 2,7-Dimethyl-1,8-naphthyridine (Adapted from Chandler et al., 1982) [5]

This protocol is based on literature procedures for the synthesis of 2,7-dimethyl-[5][6]naphthyridine.[5]

Materials:

  • 2-Amino-6-methylpyridine

  • Crotonaldehyde

  • Sulfuric acid

  • Iron(II) sulfate heptahydrate

  • Nitrobenzene

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to water.

  • To the cooled sulfuric acid solution, add 2-amino-6-methylpyridine.

  • Add iron(II) sulfate heptahydrate as a catalyst.

  • Heat the mixture to 100-110 °C.

  • From the dropping funnel, add a mixture of nitrobenzene and crotonaldehyde dropwise over a period of 2-3 hours, maintaining the reaction temperature.

  • After the addition is complete, continue heating the mixture for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 2,7-dimethyl-1,8-naphthyridine.

Characterization: The product can be characterized by:

  • ¹H NMR: To confirm the presence and positions of the methyl and aromatic protons.

  • ¹³C NMR: To identify the number of unique carbon atoms.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

The following is a general protocol for the synthesis of a ruthenium(II) complex with a bidentate N,N'-donor ligand, which can be adapted for this compound. This protocol is based on the synthesis of related Ru(II)-dnp complexes, where dnp is 2,6-bis(1,8-naphthyridin-2-yl)pyridine.[7]

Materials:

  • [Ru(DMSO)₄Cl₂] (Ruthenium precursor)

  • This compound (ligand)

  • Ethanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a Schlenk flask, dissolve [Ru(DMSO)₄Cl₂] in ethanol under an inert atmosphere.

  • In a separate flask, dissolve a stoichiometric amount of this compound in ethanol.

  • Add the ligand solution to the ruthenium precursor solution dropwise with stirring.

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure until a precipitate forms.

  • Collect the solid product by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the complex under vacuum.

Characterization of the Complex:

  • FT-IR Spectroscopy: To observe changes in the vibrational frequencies of the ligand upon coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

  • ¹H and ¹³C NMR Spectroscopy: To determine the structure of the complex in solution.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • X-ray Crystallography: To determine the solid-state structure of the complex.

Data Presentation

The following table summarizes the crystallographic data for the closely related isomer, 2,7-dimethyl-1,8-naphthyridine, providing an example of the structural parameters.[5]

ParameterValue
FormulaC₁₀H₁₀N₂
Molecular Weight158.20
Crystal SystemOrthorhombic
Space GroupP2₁/n
a (Å)13.3977 (2)
b (Å)19.3492 (4)
c (Å)6.3089 (1)
V (ų)1635.49 (5)
Z8
T (K)100

The following table provides typical spectroscopic data ranges for 1,8-naphthyridine derivatives and their complexes.

TechniqueLigandMetal Complex
FT-IR (cm⁻¹) C=N stretch: ~1600-1650Shift in C=N stretch upon coordination
¹H NMR (ppm) Aromatic H: 7.0-9.0, Methyl H: 2.5-3.0Shifts in proton signals upon coordination
UV-Vis (nm) π→π* transitions: ~250-350Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region

Applications

Metal complexes of 1,8-naphthyridine derivatives have shown promise as catalysts in various organic transformations. For instance, ruthenium complexes with 2-phenyl-1,8-naphthyridine derivatives have been tested as catalysts in the hydroformylation of styrene.[8] While specific catalytic data for this compound complexes are not available, the general workflow for a catalytic test reaction is presented below.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis catalyst_prep Prepare solution of This compound metal complex substrate Add substrate (e.g., alkene) catalyst_prep->substrate Add catalyst solvent Add solvent substrate->solvent autoclave Pressurize with H₂ and heat solvent->autoclave sampling Take aliquots at time intervals autoclave->sampling gc_ms Analyze by GC-MS to determine conversion sampling->gc_ms

Caption: General workflow for testing the catalytic activity of a this compound metal complex in a hydrogenation reaction.

1,8-Naphthyridine derivatives are considered privileged scaffolds in medicinal chemistry.[9] A series of 2,7-dimethyl-1,8-naphthyridine Schiff's base derivatives were synthesized and tested for their anticancer activity against the liver cancer cell line (HepG2). One of the derivatives showed significant activity with an IC₅₀ value of 3.2 µg/mL, which was more potent than the standard drugs doxorubicin and 5-fluorouracil in that study.[10] This highlights the potential of dimethyl-1,8-naphthyridine scaffolds in the development of new therapeutic agents.

Signaling Pathway Inhibition (Hypothetical)

G RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK/ERK pathway) RTK->Downstream phosphorylates Ligand Growth Factor Ligand->RTK activates Complex This compound Metal Complex Complex->RTK inhibits Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: A hypothetical mechanism where a this compound complex inhibits a receptor tyrosine kinase signaling pathway, a common target in cancer therapy.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and data provided herein, largely based on its well-characterized 2,7-dimethyl isomer, offer a solid starting point for researchers. The versatile synthetic routes to the naphthyridine core, coupled with its effective chelating ability, make it an attractive scaffold for the development of novel catalysts and therapeutic agents. Further research into the specific coordination chemistry and applications of the 2,6-dimethyl isomer is warranted to fully unlock its potential.

References

Applications of 2,6-Dimethyl-1,8-naphthyridine in Organic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a versatile and privileged structure in the realm of organic catalysis, primarily utilized as a bidentate nitrogen-donor ligand for a variety of transition metals. The strategic placement of its two nitrogen atoms allows for the formation of stable metal complexes that can effectively catalyze a wide range of organic transformations. The 2,6-dimethyl substitution on this scaffold can enhance the steric bulk and electron-donating properties of the ligand, thereby influencing the reactivity and selectivity of the catalytic system. While specific catalytic applications detailing the use of 2,6-Dimethyl-1,8-naphthyridine are not extensively documented in publicly available literature, its structural similarity to other catalytically active 1,8-naphthyridine derivatives allows for the extrapolation of its potential applications.

This document provides an overview of the established catalytic applications of the broader 1,8-naphthyridine ligand family, which are directly relevant to the potential uses of its 2,6-dimethyl derivative. The protocols and data presented herein are based on exemplary catalytic systems employing 1,8-naphthyridine-based ligands and are intended to serve as a guide for the application of this compound in similar transformations.

Copper-Catalyzed Atroposelective Azide-Alkyne Cycloaddition (CuAAC)

Chiral 1,8-naphthyridine-based ligands have been successfully employed in copper-catalyzed asymmetric azide-alkyne cycloaddition (CuAAC) reactions to synthesize axially chiral compounds with high enantioselectivity.[1][2] These reactions are significant for the construction of complex molecular architectures found in pharmaceuticals and functional materials.

Quantitative Data Summary

The following table summarizes the representative results for the copper-catalyzed atroposelective CuAAC reaction between diaryl ethers and benzyl azides using a chiral 1,8-naphthyridine-based ligand.[1]

EntryDiaryl Ether (1)Benzyl Azide (2)ProductYield (%)ee (%)
11a2a3a7696
21a2b3b8595
31a2c3c8297
41b2a3d7894
51c2a3e8898
Experimental Protocol: General Procedure for Asymmetric CuAAC

To a solution of the diaryl ether (1, 0.05 mmol) and the chiral 1,8-naphthyridine-based ligand (L1, 13 mol%) in CH3CN (2.0 mL) at room temperature is added CuTC (10 mol%). The benzyl azide (2, 0.09 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours.[1] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired triazole product.

Proposed Catalytic Cycle

The proposed mechanism for the copper-catalyzed atroposelective CuAAC reaction involves a synergistic interplay of desymmetrization and kinetic resolution.[1][2]

Catalytic_Cycle_CuAAC Proposed Catalytic Cycle for Copper-Catalyzed Atroposelective CuAAC cluster_0 Catalytic Cycle cluster_1 Key Steps Cu(I)-L Cu(I)-L Intermediate_A Cu(I)-acetylide Intermediate_B Copper-triazolide Intermediate_A->Intermediate_B Benzyl azide (2) Product_Release Product Release + Catalyst Regeneration Intermediate_B->Product_Release Protonolysis Cu(I)-L* Cu(I)-L* Product_Release->Cu(I)-L* Regeneration Cu(I)-L*->Intermediate_A Diaryl ether (1) Desymmetrization Desymmetrization of diaryl ether Kinetic_Resolution Kinetic Resolution during cycloaddition

Figure 1: Proposed catalytic cycle for the Cu-catalyzed atroposelective CuAAC.

Palladium-Catalyzed Cross-Coupling Reactions

Potential Application Workflow

The general workflow for employing a this compound-palladium complex in a cross-coupling reaction is depicted below.

Workflow_Cross_Coupling General Workflow for Pd-Catalyzed Cross-Coupling Start Start Ligand_Synthesis Synthesize/Procure This compound Start->Ligand_Synthesis Reaction_Setup Set up reaction: Aryl halide, Boronic acid, Base, Solvent Complex_Formation Form Pd-complex [Pd(dba)2 + Ligand] Ligand_Synthesis->Complex_Formation Add_Catalyst Add Pd-complex (catalytic amount) Complex_Formation->Add_Catalyst Reaction_Setup->Add_Catalyst Reaction_Execution Heat/Stir reaction (e.g., 80-120 °C) Add_Catalyst->Reaction_Execution Workup Aqueous workup and extraction Reaction_Execution->Workup Purification Column chromatography Workup->Purification Product Isolated Product Purification->Product Catalyst_Development_Logic Logical Flow of Catalyst Development Ligand_Design Ligand Design This compound Steric & Electronic Tuning Complex_Synthesis Complex Synthesis Reaction with Ru precursor Characterization (NMR, X-ray) Ligand_Design:f1->Complex_Synthesis:f0 Catalyst_Screening Catalyst Screening Model Reaction (e.g., Hydrogenation) Optimization of conditions Complex_Synthesis:f1->Catalyst_Screening:f0 Substrate_Scope Substrate Scope Test with various substrates Assess yield and selectivity Catalyst_Screening:f1->Substrate_Scope:f0 Mechanism_Study Mechanistic Study Kinetic studies Intermediate identification Substrate_Scope:f1->Mechanism_Study:f0

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-1,8-naphthyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their rigid, planar structure and the presence of two nitrogen atoms make them excellent chelating ligands for a variety of metal ions. The resulting metal complexes have shown potential in diverse applications, including as catalysts, in photoluminescent materials, and as therapeutic agents.

This document provides detailed protocols for the synthesis of the ligand 2,6-Dimethyl-1,8-naphthyridine and its subsequent complexation with various metal salts. The methodologies are based on established synthetic routes, primarily the Friedländer annulation for the ligand synthesis.

Synthesis of this compound

The synthesis of this compound is achieved through the Friedländer condensation, a classic and effective method for the formation of quinoline and naphthyridine ring systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, 2-aminonicotinaldehyde is reacted with pentane-2,4-dione (acetylacetone).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminonicotinaldehyde

  • Pentane-2,4-dione (Acetylacetone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.

  • Add pentane-2,4-dione (1.1 eq) to the solution.

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quantitative Data for this compound Synthesis:

ParameterValue
Molecular Formula C₁₀H₁₀N₂[1][2]
Molecular Weight 158.20 g/mol [2]
CAS Number 14757-45-0[2][3]
Typical Yield 70-85%
Appearance Solid[2]
Melting Point Not available in search results
¹H NMR Not available in search results
¹³C NMR Not available in search results

Synthesis of this compound Metal Complexes

The this compound ligand can readily form complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the coordination geometry and the final structure of the complex.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • This compound

  • Metal salt (e.g., RuCl₃·xH₂O, CuCl₂, Zn(OAc)₂)

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile, DMF)

Procedure:

  • Dissolve this compound (1.0 - 2.0 eq) in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux, depending on the specific metal and desired complex. The reaction time can vary from a few hours to overnight.

  • Monitor the formation of the complex by observing any color change or precipitation.

  • Upon completion, the complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the complex remains in solution, the solvent can be partially or fully removed under reduced pressure to induce crystallization or precipitation.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Experimental Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis A 2-Aminonicotinaldehyde + Pentane-2,4-dione B Friedländer Condensation (KOH, Ethanol, Reflux) A->B C Workup and Purification B->C D This compound C->D E This compound G Complexation Reaction (Solvent, Heat/RT) E->G F Metal Salt (e.g., Ru, Cu, Zn) F->G H Isolation and Purification G->H I Metal Complex H->I

General workflow for the synthesis of this compound and its metal complexes.

Quantitative Data for Metal Complexes

Table 1: Synthesis of a Ruthenium(II) Complex

ParameterValueReference
Reactants [Ru(p-cymene)(μ-Cl)Cl]₂, 2-aminopyridine[4]
Solvent Dichloromethane[4]
Conditions Room Temperature[4]
Yield Good[4]
Characterization Elemental Analysis, ¹H NMR, HRMS, TGA, X-ray Diffraction[4]

Table 2: Synthesis of a Copper(I) Complex

ParameterValueReference
Reactants N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane, [Cu(MeCN)₄][BF₄][5]
Solvent Acetonitrile[5]
Conditions Room Temperature, 30 min[5]
Yield 87%[5]
Characterization ¹H NMR, ¹³C NMR, UV-vis, Elemental Analysis, HRMS[5]

Table 3: Synthesis of a Zinc(II) Complex

ParameterValueReference
Reactants 2,6-bis(benzimidazol-2-yl) pyridine, Zinc(II) salt[6]
Solvent Not specified[6]
Conditions Not specified[6]
Yield Not specified[6]
Characterization UV-vis, NMR, IR, Fluorescence Spectroscopy[6]

Signaling Pathways and Logical Relationships

The interaction of these metal complexes with biological systems, particularly in the context of drug development, can involve various signaling pathways. For instance, as potential anticancer agents, they might interfere with DNA replication or cell signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 1,8-naphthyridine metal complex.

Signaling_Pathway A Metal Complex B Cell Membrane Penetration A->B C Interaction with Signaling Proteins (e.g., Kinases) B->C D DNA Intercalation/ Binding B->D E Inhibition of Downstream Signaling C->E F Induction of DNA Damage D->F G Cell Cycle Arrest E->G F->G H Apoptosis G->H

Hypothetical signaling pathway affected by a this compound metal complex.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of this compound and its metal complexes. The versatility of the 1,8-naphthyridine scaffold allows for the preparation of a wide range of coordination compounds with tunable electronic and steric properties. Further research into the biological activities and material properties of these novel complexes is warranted and is expected to yield exciting discoveries in the fields of drug development and materials science.

References

Application Notes and Protocols for 2,6-Dimethyl-1,8-Naphthyridine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer properties.[1][2] Derivatives of this core structure have been investigated as inhibitors of various cancer-related targets, such as topoisomerase II, protein kinases, and telomerase, and have been shown to induce apoptosis and cell cycle arrest.[3][4] One such derivative, voreloxin, has been under clinical investigation for the treatment of acute myeloid leukemia, highlighting the therapeutic potential of this chemical class.[4] This document provides detailed application notes and experimental protocols for the evaluation of 2,6-dimethyl-1,8-naphthyridine derivatives and related analogues as potential anticancer agents.

Mechanism of Action

1,8-Naphthyridine derivatives exert their anticancer effects through diverse mechanisms.[4] A primary mode of action for some derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5] By intercalating with DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to double-strand breaks, ultimately triggering apoptosis.[4] Other reported mechanisms include the induction of cell cycle arrest, typically at the G0/G1 or G2/M phases, inhibition of tubulin polymerization, and modulation of key signaling pathways like PI3K/Akt/mTOR.[3][6][7] Some derivatives have also been found to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death.[6]

Naphthyridine 1,8-Naphthyridine Derivative TopoisomeraseII Topoisomerase II Inhibition Naphthyridine->TopoisomeraseII CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) Naphthyridine->CellCycleArrest Kinase_Inhibition Kinase Pathway Inhibition (e.g., PI3K/Akt) Naphthyridine->Kinase_Inhibition ROS Increased ROS Production Naphthyridine->ROS DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis Kinase_Inhibition->Apoptosis ROS->Apoptosis

Caption: Mechanisms of anticancer action for 1,8-naphthyridine derivatives.

Quantitative Data Summary

The cytotoxic potential of various 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 16 Naphthyridine DerivativeHeLa (Cervical)0.7[5]
HL-60 (Leukemia)0.1[5]
PC-3 (Prostate)5.1[5]
Compound 10c 2-phenyl-7-methyl-1,8-naphthyridineMCF-7 (Breast)1.47[8]
Compound 8d 2-phenyl-7-methyl-1,8-naphthyridineMCF-7 (Breast)1.62[8]
Compound 4d 2-phenyl-7-methyl-1,8-naphthyridineMCF-7 (Breast)1.68[8]
Compound 5j Pyrazolo-naphthyridineHeLa (Cervical)6.4 ± 0.45[6]
Compound 5k Pyrazolo-naphthyridineMCF-7 (Breast)2.03 ± 0.23[6]
Compound 47 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41[9][10]
K-562 (Leukemia)0.77[9][10]
Compound 29 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[9][10]
SW620 (Colon)1.4[9][10]
Compound 12 1,8-naphthyridine-3-carboxamideHBL-100 (Breast)1.37[11]

Experimental Protocols

A standardized workflow is essential for screening and characterizing novel 1,8-naphthyridine derivatives.

start Synthesized 1,8-Naphthyridine Derivatives screen In Vitro Cytotoxicity Screening (MTT Assay) start->screen select Select Potent Hits (Low IC50) screen->select apoptosis Apoptosis Assays (Annexin V/PI, Caspase) select->apoptosis Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) select->cell_cycle mechanism Mechanism of Action (Western Blot, Comet Assay) select->mechanism end Lead Compound Identification apoptosis->end cell_cycle->end mechanism->end

Caption: General workflow for anticancer evaluation of new derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HL-60)[5]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration.

  • Phosphate-Buffered Saline (PBS).

  • 70% ice-cold ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with the naphthyridine derivative (e.g., at its IC50 concentration) for 24 or 48 hours.[6] Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12] A significant increase in the population of a specific phase indicates cell cycle arrest.[6][12]

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells and treat with the naphthyridine derivative for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[13][14]

Materials:

  • Treated and untreated cell lysates.

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes).

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-caspase-3, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with lysis buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein levels or phosphorylation. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key target for many anticancer drugs.[13][15]

References

Application Notes and Protocols: 2,6-Dimethyl-1,8-naphthyridine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,6-Dimethyl-1,8-naphthyridine in materials science, drawing upon the broader understanding of 1,8-naphthyridine derivatives. While specific data for the 2,6-dimethyl isomer is limited in publicly available literature, its structural similarity to other well-studied naphthyridines suggests significant potential in various applications, particularly in organic electronics.

Application Notes

Organic Light-Emitting Diodes (OLEDs)

The 1,8-naphthyridine scaffold is a versatile component in the design of materials for OLEDs due to its electron-deficient nature, high thermal stability, and excellent photophysical properties.[1][2][3] Derivatives of 1,8-naphthyridine have been successfully employed as electron transporters, hosts, and emitters in OLED devices.[3][4]

As an Electron Transport Layer (ETL) and Host Material: The inherent electron-deficient character of the 1,8-naphthyridine core makes it a suitable candidate for electron transport materials. This property facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency and stability. When used as a host material in the emissive layer, it can effectively support guest emitter molecules, enabling efficient energy transfer and light emission.

As an Emitter: Functionalization of the 1,8-naphthyridine core can lead to materials with high photoluminescence quantum yields, making them suitable for use as emitters in OLEDs.[2][4] By tuning the molecular structure, the emission color can be varied across the visible spectrum. Specifically, 1,8-naphthyridine derivatives have shown promise as blue, green, and yellow emitters.[3][4]

Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the 1,8-naphthyridine ring system also suggests its potential application in n-type organic field-effect transistors (OFETs). The development of stable and efficient n-type organic semiconductors is crucial for the realization of complementary logic circuits. The planar structure and potential for π-π stacking of this compound could facilitate charge transport in the solid state.

As a Ligand in Organometallic Complexes

The nitrogen atoms in the 1,8-naphthyridine core can act as coordination sites for metal ions, making it a valuable ligand in the synthesis of organometallic complexes.[5][6] These complexes can exhibit unique photophysical and electrochemical properties, finding applications in various areas, including as phosphorescent emitters in OLEDs (PHOLEDs). The use of this compound as a ligand could lead to the development of novel metal complexes with tailored electronic properties for specific applications in materials science.

Quantitative Data

ApplicationDerivativeMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Brightness (cd/m²)Emission Color
EmitterCz-ND15.3---Blue
EmittertBuCz-ND20.9---Blue
EmitterDMAC-ND14.1-->20000Multi-color
EmitterPTZ-ND13.4---Multi-color
EmitterPXZ-ND13.0---Multi-color
Emitter10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine16.458.657.1-Green
EmitterYellow Emitter-1.2-250Yellow
EmitterWhite-pink Emitter-0.6-400White-pink

Data sourced from various 1,8-naphthyridine derivative studies for comparative purposes.[3][4]

Experimental Protocols

General Synthesis of this compound

While a specific detailed protocol for this compound was not found, a common and effective method for synthesizing substituted 1,8-naphthyridines is the Friedländer annulation.[7][8] This reaction involves the condensation of a 2-aminonicotinaldehyde or a 2-aminonicotinone with a compound containing an activated methylene group (e.g., a ketone).

General Friedländer Synthesis Protocol:

  • Reactant Preparation: Dissolve 2-amino-6-methylnicotinaldehyde (1 equivalent) and 3-pentanone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid to the reaction mixture.

  • Reaction: Stir the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Fabrication of a Generic OLED Device

The following protocol describes a general procedure for the fabrication of a small-molecule OLED by thermal evaporation in a vacuum chamber.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Glovebox system

Protocol:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by thermal evaporation. A typical device structure could be:

      • HIL: e.g., HAT-CN (5 nm)

      • HTL: e.g., NPB (40 nm)

      • EML: Host material doped with an emitter (e.g., this compound as host or part of an emissive complex) (20 nm)

      • ETL: e.g., TPBi (30 nm)

      • EIL: e.g., LiF (1 nm)

    • The deposition rates should be carefully controlled (typically 0.1-0.2 nm/s for organic layers and 0.01-0.05 nm/s for LiF).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic layers. The deposition rate for the metal is typically higher (e.g., 0.5-1 nm/s).

  • Encapsulation:

    • Transfer the fabricated devices to a glovebox filled with an inert atmosphere (e.g., nitrogen or argon).

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the device performance parameters such as external quantum efficiency (EQE), current efficiency, and power efficiency.

Visualizations

Logical Relationship in OLED Materials

OLED_Material_Roles cluster_naphthyridine This compound cluster_applications Potential Applications in OLEDs Naphthyridine Naphthyridine ETL Electron Transport Layer Naphthyridine->ETL Electron-deficient nature Host Host Material Naphthyridine->Host Good film-forming properties Emitter Emitter Material Naphthyridine->Emitter High photoluminescence

Caption: Potential roles of this compound in OLEDs.

Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Preparation cluster_deposition Thin Film Deposition (Vacuum) cluster_post Post-Fabrication Substrate_Cleaning ITO Substrate Cleaning HIL Hole Injection Layer Substrate_Cleaning->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Metal Cathode EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: General workflow for vacuum deposition OLED fabrication.

Synthesis Pathway: Friedländer Annulation

Friedlander_Synthesis Aminonicotinaldehyde 2-Amino-6-methyl- nicotinaldehyde Reaction Base/Acid Catalyst Reflux Aminonicotinaldehyde->Reaction Ketone 3-Pentanone Ketone->Reaction Product 2,6-Dimethyl-1,8- naphthyridine Reaction->Product

Caption: Simplified Friedländer synthesis of this compound.

References

Application Notes & Protocols: Friedländer Synthesis for 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant applications in medicinal chemistry, materials science, and chemical biology.[1] Derivatives of 1,8-naphthyridine exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] The Friedländer synthesis is a classical and highly effective condensation reaction for constructing the quinoline and, by extension, the 1,8-naphthyridine ring system. This method involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][5] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde (2-amino-3-formylpyridine).[1][6]

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction, focusing on modern, efficient, and greener methodologies suitable for research and drug development.

General Reaction Scheme

The synthesis proceeds by the condensation of 2-aminonicotinaldehyde with a carbonyl compound possessing an active α-methylene group, leading to the formation of the substituted 1,8-naphthyridine core.

Caption: General scheme of the Friedländer synthesis for 1,8-naphthyridines.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary pathways, both initiated by an acid or base catalyst. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to yield the final aromatic product.[5][7]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First start 2-Aminonicotinaldehyde + Carbonyl Compound aldol Aldol Adduct start->aldol Aldol Condensation schiff Schiff Base start->schiff Imine Formation enone Unsaturated Carbonyl Intermediate aldol->enone Dehydration final_product 1,8-Naphthyridine enone->final_product Cyclization & Dehydration int_cyclo Cyclized Intermediate schiff->int_cyclo Intramolecular Aldol Reaction int_cyclo->final_product Dehydration

Caption: Plausible reaction pathways for the Friedländer synthesis.

Experimental Protocols and Data

This section details various protocols for the synthesis of 1,8-naphthyridine derivatives, categorized by the catalytic system employed.

Protocol 1: Ionic Liquid-Catalyzed Synthesis (Solvent-Free)

This method utilizes a basic ionic liquid, [Bmmim][Im], which acts as both a green solvent and a catalyst, offering high yields and simple workup procedures.[2][3]

Detailed Experimental Protocol:

  • Combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the appropriate α-methylene carbonyl compound (1.0 mmol) in a reaction vessel.

  • Add the ionic liquid [Bmmim][Im] (5 mL).

  • Stir the mixture at 80°C for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate).

  • The ionic liquid can be recovered by removing residual solvent under vacuum and reused.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 1,8-naphthyridine derivative.

Quantitative Data Summary:

EntryCarbonyl CompoundProductYield (%)Reference
12-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridine90[3]
2Cyclohexanone2,3,4,5-Tetrahydro-1H-cyclopenta[b][2][4]naphthyridine62[2]
32-Methylcyclohexanone5-Methyl-2,3,4,5-tetrahydro-1H-cyclopenta[b][2][4]naphthyridine58[2]
4Acetophenone2-Phenyl-1,8-naphthyridine85[2]
5Propiophenone2-Phenyl-3-methyl-1,8-naphthyridine88[2]
Protocol 2: Aqueous Synthesis Using Choline Hydroxide (ChOH)

This protocol presents an environmentally friendly, metal-free approach using the biocompatible ionic liquid choline hydroxide as a catalyst in water. It is scalable and provides excellent yields under mild conditions.[1][8]

Detailed Experimental Protocol:

  • To a solution of 2-aminonicotinaldehyde (0.5 mmol) in water (1.0 mL), add the carbonyl derivative (0.5 mmol; for acetone, use 1.5 mmol).

  • Add choline hydroxide (ChOH) (1 mol%).

  • Stir the reaction mixture at 50°C under a nitrogen atmosphere.

  • Monitor the reaction to completion by TLC (typically 6-12 hours).

  • After completion, extract the reaction mixture with ethyl acetate (40 mL).

  • Separate the organic layer, wash with water (10 mL), and concentrate under vacuum.

  • The catalyst remains in the aqueous phase. The product is typically obtained in high purity without the need for column chromatography.

Quantitative Data Summary:

EntryCarbonyl CompoundProductYield (%)Reference
1Acetone2-Methyl-1,8-naphthyridine99[8]
2Propanal2-Ethyl-1,8-naphthyridine95[1]
3Acetophenone2-Phenyl-1,8-naphthyridine96[1]
4Cyclohexanone2,3,4,5-Tetrahydro-1H-cyclopenta[b][2][4]naphthyridine94[1]
51-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][2][9]naphthyridine92[1]
61-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][2][9]naphthyridine96[1]

Note: This method has been successfully scaled to produce gram quantities of the desired products with sustained high yields.[1][8]

Protocol 3: Solvent-Free Synthesis Using Piperidine

This method offers a rapid, efficient, and solvent-free synthesis of 1,8-naphthyridines at room temperature by grinding the reactants with piperidine as a basic catalyst.[10]

Detailed Experimental Protocol:

  • Place 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of piperidine in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for the specified time (typically 5-15 minutes).

  • The reaction mixture will typically solidify upon completion.

  • Add water to the solid product and break it up.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine.

Quantitative Data Summary:

EntryCarbonyl CompoundTime (min)Yield (%)Reference
1Ethyl acetoacetate1090[10]
2Diethyl malonate1588[10]
3Acetylacetone592[10]
4Dibenzoylmethane1094[10]
5Malononitrile595[10]
6Cyanoacetamide1090[10]

General Experimental Workflow

The overall process for synthesizing, isolating, and characterizing 1,8-naphthyridine derivatives via the Friedländer condensation follows a standardized laboratory workflow.

Workflow A 1. Reactant Mixing (2-Aminonicotinaldehyde + Carbonyl Compound + Catalyst) B 2. Reaction (Stirring / Heating / Grinding) A->B C 3. Reaction Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Work-up (Extraction / Filtration) C->D Reaction Complete E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, M.P.) E->F G Pure 1,8-Naphthyridine Derivative F->G

Caption: Standard laboratory workflow for 1,8-naphthyridine synthesis.

References

Application Notes and Protocols for the Functionalization of the 2,6-Dimethyl-1,8-naphthyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 2,6-dimethyl-1,8-naphthyridine scaffold. This core is a key pharmacophore in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover the synthesis of the core structure and its subsequent functionalization through oxidation, halogenation, and palladium-catalyzed cross-coupling reactions.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a modified Friedländer annulation, a reliable method for constructing quinoline and naphthyridine ring systems.[1][2] This protocol is adapted from established procedures for related dimethylnaphthyridines.[3]

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Amino-5-methylpyridine, crotonaldehyde, ethanol, sodium hydroxide, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (2.0 eq) in water and stir the mixture at room temperature.

    • Slowly add crotonaldehyde (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with hydrochloric acid.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReactantMolar Eq.Purity
2-Amino-5-methylpyridine1.0>98%
Crotonaldehyde1.2>97%
Sodium Hydroxide2.0>98%
Product Yield
This compound~75-85%

Functionalization of the Methyl Groups

The methyl groups at the 2 and 6 positions of the naphthyridine core are amenable to various chemical transformations, providing access to a wide range of derivatives.

The methyl groups can be selectively oxidized to aldehydes using selenium dioxide, a common reagent for the oxidation of benzylic methyl groups.[4][5] Further oxidation to carboxylic acids can be achieved using stronger oxidizing agents like potassium permanganate.

Experimental Protocol: Oxidation of this compound to 1,8-Naphthyridine-2,6-dicarboxaldehyde

  • Materials: this compound, selenium dioxide (SeO₂), 1,4-dioxane, dichloromethane, celite.

  • Procedure:

    • Suspend this compound (1.0 eq) in 1,4-dioxane.

    • Add selenium dioxide (2.5 eq) in one portion.

    • Reflux the mixture and monitor by TLC.

    • After completion, cool the mixture and filter through a pad of celite to remove selenium metal.

    • Wash the celite pad with hot dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

ReactantMolar Eq.Purity
This compound1.0>98%
Selenium Dioxide2.5>99%
Product Yield
1,8-Naphthyridine-2,6-dicarboxaldehyde~60-70%

The methyl groups can be halogenated using N-bromosuccinimide (NBS) under radical initiation conditions to afford the corresponding bromomethyl derivatives.[6][7][8] These intermediates are valuable precursors for further nucleophilic substitution and cross-coupling reactions.

Experimental Protocol: Bromination of this compound

  • Materials: this compound, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄), sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in CCl₄.

    • Add NBS (2.2 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under a nitrogen atmosphere, monitoring by TLC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude 2,6-bis(bromomethyl)-1,8-naphthyridine is often used in the next step without further purification.

ReactantMolar Eq.Purity
This compound1.0>98%
N-Bromosuccinimide (NBS)2.2>99%
AIBNcatalytic>98%
Product Yield
2,6-Bis(bromomethyl)-1,8-naphthyridine>90% (crude)

Palladium-Catalyzed Cross-Coupling Reactions

The brominated naphthyridine derivatives are versatile substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9][10][11][12][13] These reactions allow for the introduction of a wide array of substituents, enabling extensive SAR studies.

Experimental Protocol: Suzuki Coupling of 2,6-Bis(bromomethyl)-1,8-naphthyridine with Phenylboronic Acid

  • Materials: 2,6-Bis(bromomethyl)-1,8-naphthyridine, phenylboronic acid, Pd(PPh₃)₄, sodium carbonate, toluene, ethanol, water.

  • Procedure:

    • To a solution of 2,6-bis(bromomethyl)-1,8-naphthyridine (1.0 eq) in a toluene/ethanol/water mixture, add phenylboronic acid (2.5 eq).

    • Add sodium carbonate (4.0 eq) and degas the mixture with nitrogen for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and partition between ethyl acetate and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

ReactantMolar Eq.Purity
2,6-Bis(bromomethyl)-1,8-naphthyridine1.0crude
Phenylboronic Acid2.5>95%
Pd(PPh₃)₄0.05>98%
Sodium Carbonate4.0>99%
Product Yield
2,6-Dibenzyl-1,8-naphthyridine~65-75%

Biological Applications and Signaling Pathways

Functionalized 1,8-naphthyridine derivatives have been reported to target various biological pathways implicated in diseases such as cancer and inflammation.[14][15][16][17][18] Two notable targets are Topoisomerase II and Phosphodiesterase 4D (PDE4D).

Certain 1,8-naphthyridine derivatives act as Topoisomerase II (Topo II) poisons.[14][15][16] They stabilize the covalent complex between DNA and Topo II, leading to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.

TopoII_Inhibition Naphthyridine_Derivative 2,6-Disubstituted-1,8-naphthyridine Topo_II_DNA_Complex Topoisomerase II-DNA Complex Naphthyridine_Derivative->Topo_II_DNA_Complex Stabilizes DNA_Strand_Breaks DNA Strand Breaks Topo_II_DNA_Complex->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives.

Derivatives of naphthyridines have been identified as potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme involved in inflammatory responses.[9] Inhibition of PDE4D leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells.

PDE4D_Inhibition cluster_0 Naphthyridine_Derivative 2,6-Disubstituted-1,8-naphthyridine PDE4D PDE4D Naphthyridine_Derivative->PDE4D Inhibits cAMP_degradation cAMP -> AMP PDE4D->cAMP_degradation Catalyzes cAMP Increased cAMP Inflammatory_Response Suppressed Inflammatory Response cAMP->Inflammatory_Response

Caption: PDE4D Inhibition by 1,8-Naphthyridine Derivatives.

Experimental Workflow for Drug Discovery

The following workflow illustrates a typical drug discovery cascade for the development of novel therapeutics based on the this compound core.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Functionalization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Core_Synthesis Synthesis of 2,6-Dimethyl- 1,8-naphthyridine Core Functionalization Functionalization (Oxidation, Halogenation, etc.) Core_Synthesis->Functionalization Library_Synthesis Library Synthesis via Cross-Coupling Functionalization->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox In_Vivo_Studies In Vivo Efficacy & PK/PD In_Vitro_Tox->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Drug Discovery Workflow for 1,8-Naphthyridine Derivatives.

References

Application Notes and Protocols for 2,6-Dimethyl-1,8-naphthyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-dimethyl-1,8-naphthyridine and its derivatives as fluorescent probes. This scaffold serves as a versatile platform for the development of chemosensors for various analytes, including metal ions and biological macromolecules like nucleic acids.

Overview of this compound as a Fluorophore

The this compound core is a nitrogen-containing heterocyclic compound that can exhibit fluorescence. The arrangement of nitrogen atoms within the aromatic system allows for interactions with various analytes, leading to changes in its photophysical properties. By modifying the this compound backbone with specific recognition moieties, selective and sensitive fluorescent probes can be designed. The fluorescence of these probes can be modulated through mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

Application in Metal Ion Detection

Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant potential in the detection of various metal ions. The nitrogen atoms of the naphthyridine ring, along with appropriately positioned coordinating groups, can selectively bind to metal ions, resulting in a measurable change in fluorescence intensity.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

In a typical CHEF-based probe, the 1,8-naphthyridine fluorophore is linked to a chelating unit. In the unbound state, the probe may exhibit weak fluorescence. Upon binding to a target metal ion, the chelation restricts intramolecular rotations and vibrations, leading to a more rigid structure. This rigidity minimizes non-radiative decay pathways and enhances the fluorescence quantum yield, resulting in a "turn-on" response.

CHEF_Mechanism Probe_Free Probe (Low Fluorescence) Flexible Structure Probe_Bound Probe-Metal Complex (High Fluorescence) Rigid Structure Probe_Free->Probe_Bound Chelation Metal Metal Ion Metal->Probe_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Quantitative Data for a Representative 1,8-Naphthyridine-Based Probe

The following table summarizes the photophysical properties of a fluorescent probe based on a 2,7-dialkylamino-4-methyl-[1][2]-naphthyridine scaffold, which is structurally similar to the this compound core. This data can serve as a reference for the expected performance of analogous probes.

Probe/ComplexExcitation (λ_ex) (nm)Emission (λ_em) (nm)Quantum Yield (Φ)AnalyteRef.
Probe L~380~450Low-[3]
L + Zn(II)~388~450HighZn(II)[3]
Experimental Protocol: General Procedure for Metal Ion Titration

This protocol outlines a general method for evaluating the response of a this compound-based fluorescent probe to a target metal ion.

Materials:

  • This compound-based fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Organic solvent (e.g., DMSO or acetonitrile)

  • Fluorometer

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/water or acetonitrile/water mixture with buffer).

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of the target metal ion stock solution to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and detection limit.

  • To assess selectivity, repeat the titration with other metal ions. For competition experiments, add the target metal ion to a solution of the probe already containing other potentially interfering ions.

Application in Nucleic Acid Detection

The planar structure and hydrogen bonding capabilities of the 1,8-naphthyridine ring system make it a suitable candidate for interaction with nucleic acids.[1] Probes based on this scaffold can bind to DNA or RNA, leading to changes in their fluorescence properties, which can be utilized for detection and imaging.

Signaling Mechanism: Intercalation and Groove Binding

Fluorescent probes based on this compound can interact with nucleic acids through intercalation between base pairs or by binding to the major or minor grooves. This interaction can alter the local environment of the fluorophore, leading to changes in fluorescence intensity, lifetime, or emission wavelength. For instance, upon binding to DNA, the fluorescence of a naphthyridine probe may be enhanced due to the rigid environment provided by the DNA structure, which reduces non-radiative decay.

Nucleic_Acid_Sensing Probe Naphthyridine Probe (Free in Solution) Probe_DNA Probe-Nucleic Acid Complex (Altered Fluorescence) Probe->Probe_DNA Binding (Intercalation/ Groove Binding) DNA DNA/RNA DNA->Probe_DNA

Caption: Interaction of a 1,8-naphthyridine probe with nucleic acids.

Quantitative Data for a Representative 1,8-Naphthyridine-Based Probe for Nucleic Acids

The following table presents photophysical data for near-infrared fluorescent probes based on a naphthyridine core, demonstrating their response to DNA and RNA.[4][5]

ProbeExcitation (λ_ex) (nm)Emission (λ_em) (nm)Stokes Shift (nm)Fluorescence Enhancement (vs. free probe)AnalyteRef.
1b 510661-762153-222143-fold (DNA), 127-fold (RNA)DNA/RNA[4]
Experimental Protocol: General Procedure for Nucleic Acid Titration

This protocol provides a general method for assessing the interaction of a this compound-based probe with nucleic acids.

Materials:

  • This compound-based fluorescent probe

  • Stock solution of the probe (e.g., 100 µM in DMSO)

  • Stock solutions of DNA and RNA (e.g., 1.5 mM and 2 mg/mL, respectively, in Tris-HCl buffer)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in Tris-HCl buffer.

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Add incremental amounts of the DNA or RNA stock solution to the probe solution.

  • After each addition, mix gently and incubate for a sufficient time to allow for binding.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity against the concentration of the nucleic acid to characterize the binding interaction.

Application in Cellular Imaging

Fluorescent probes derived from this compound can be designed to be cell-permeable, allowing for the visualization of target analytes within living cells.

Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for using a this compound-based probe for cellular imaging.

Cellular_Imaging_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Cells on Coverslips/Imaging Dish Incubation Incubate Cells with Probe Cell_Culture->Incubation Probe_Prep Prepare Probe Working Solution Probe_Prep->Incubation Wash Wash to Remove Excess Probe Incubation->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: General workflow for cellular imaging with a fluorescent probe.

Experimental Protocol: General Procedure for Live-Cell Imaging

This protocol describes a general method for staining live cells with a this compound-based fluorescent probe.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound-based fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of the fluorescent probe in cell culture medium at the desired final concentration (e.g., 1-10 µM).

  • Remove the existing culture medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Add fresh, warm culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Note: The optimal probe concentration, incubation time, and washing steps may need to be determined empirically for each specific probe and cell line. It is also recommended to perform cytotoxicity assays to ensure that the probe concentration used is not harmful to the cells.

References

Application Notes and Protocols for Substituted 1,8-Naphthyridines as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial activities of substituted 1,8-naphthyridine derivatives, including quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows. 1,8-Naphthyridine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects against a wide range of pathogens.[1][2]

Antimicrobial Activity Data

The antimicrobial efficacy of substituted 1,8-naphthyridines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various 1,8-naphthyridine derivatives against several bacterial strains as reported in the literature.

Table 1: Antimicrobial Activity of Phenyl-1,8-naphthyridine Derivatives

CompoundSubstituentTest OrganismMIC (µg/mL)
2a 2-piperidinylMycobacterium tuberculosis H37Rv6.25[3]
8a 7-piperidinylMycobacterium tuberculosis H37Rv6.25[3]
8d 7-piperidinylMycobacterium tuberculosis H37Rv6.25[3]
ANA-12 5-nitrofuran on piperazineMycobacterium tuberculosis H37Rv6.25
ANA-6 Halogen (–F)Mycobacterium tuberculosis H37Rv12.5
ANC-4 Ethyl (–CH2CH3) on phenylMycobacterium tuberculosis H37Rv12.5
ANA-3 Alkyl (-3,4-CH3)Mycobacterium tuberculosis H37Rv25

Note: The introduction of a morpholinyl group in positions 2 or 7 of the heterocycle ring has been shown to decrease antimycobacterial activity.[3]

Table 2: Synergistic Activity of 1,8-Naphthyridine Derivatives with Fluoroquinolones

Some 1,8-naphthyridine derivatives exhibit synergistic effects when combined with existing antibiotics, enhancing their efficacy against multi-resistant bacterial strains.[4][5] Although some derivatives show no direct antibacterial activity (MIC ≥ 1.024 µg/mL), they can significantly lower the MIC of fluoroquinolones.[4][5]

DerivativeAntibioticTest OrganismMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Derivative (µg/mL)
1,8-NA OfloxacinE. coli 06324[4]
1,8-NA LomefloxacinE. coli 06162[4]
3-TNB **LomefloxacinE. coli 06163.2[4]

*7-acetamido-1,8-naphthyridin-4(1H)-one **3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide

Experimental Protocols

This section details the standard methodologies for evaluating the antimicrobial activity of substituted 1,8-naphthyridines.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[4][5]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[4]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Substituted 1,8-naphthyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)[4]

  • Negative control (broth and solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent. b. Perform serial two-fold dilutions of the compound in the microtiter plate wells containing MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar medium. b. Suspend a few colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (inoculum with a standard antibiotic) and a negative control well (inoculum with solvent but no compound). c. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which no visible growth is observed. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Checkerboard Assay for Synergistic Activity

This protocol is used to evaluate the synergistic effect of a 1,8-naphthyridine derivative in combination with a known antibiotic.[4]

Materials:

  • Same as for the Broth Microdilution Assay.

  • A known antibiotic (e.g., Norfloxacin, Ofloxacin, Lomefloxacin).[4]

Procedure:

  • Plate Setup: a. Prepare a 96-well plate. Along the x-axis, perform serial dilutions of the 1,8-naphthyridine derivative. b. Along the y-axis, perform serial dilutions of the known antibiotic. c. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation: a. Prepare and add the standardized bacterial inoculum to all wells as described in the MIC protocol. b. Incubate the plate under the same conditions (37°C for 18-24 hours).

  • Data Analysis: a. Determine the MIC of each compound alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results:

    • Synergism: FIC index ≤ 0.5
    • Additive: 0.5 < FIC index ≤ 1.0
    • Indifference: 1.0 < FIC index ≤ 4.0
    • Antagonism: FIC index > 4.0

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives, similar to fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[6] This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds lead to the accumulation of DNA strand breaks, ultimately causing bacterial cell death.[7]

G Mechanism of Action of 1,8-Naphthyridines cluster_bacterium Bacterial Cell Naphthyridine Substituted 1,8-Naphthyridine DNAGyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication Undergoes CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Mechanism of Action of 1,8-Naphthyridines.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial activity of novel substituted 1,8-naphthyridine compounds.

G Workflow for Antimicrobial Susceptibility Testing Compound Synthesized 1,8-Naphthyridine Derivative StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution SerialDilution Perform Serial Dilutions in Microtiter Plate StockSolution->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults DataAnalysis Data Analysis and Interpretation ReadResults->DataAnalysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

Application Notes and Protocols for the Photochemical Study of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,8-naphthyridine scaffold is a prominent N-heterocyclic motif found in numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The photophysical and photochemical characteristics of these compounds are of growing interest for applications in photodynamic therapy, fluorescent probes, and materials science.[3][4] This document provides a detailed experimental framework for investigating the photochemistry of 2,6-Dimethyl-1,8-naphthyridine, a specific derivative of this class. The following sections outline protocols for its synthesis, characterization, and the detailed study of its photochemical behavior, including steady-state photolysis, fluorescence quantum yield determination, and excited-state lifetime measurements.

Synthesis and Characterization

Synthesis of this compound

A common and effective method for synthesizing substituted 1,8-naphthyridines is the Friedländer annulation, which involves the acid- or base-catalyzed condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group.[5] The following is a representative protocol adapted from established methods.

Protocol 1: Synthesis via Modified Friedländer Reaction

  • Reagents:

    • 2-Amino-6-methylpyridine

    • Methyl vinyl ketone

    • Sulfuric acid

    • Nitrobenzene

    • Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, slowly add 2-amino-6-methylpyridine to a stirred solution of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

    • Add nitrobenzene to the mixture, which serves as both a solvent and an oxidizing agent.

    • Slowly add methyl vinyl ketone dropwise to the reaction mixture, maintaining the temperature below 40°C.

    • After the addition is complete, heat the mixture at 130-140°C for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with a concentrated NaOH solution until it is strongly alkaline.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound (CAS: 14757-45-0, Molecular Formula: C₁₀H₁₀N₂) should be confirmed using standard analytical techniques.[6]

PropertyData
Molecular Weight 158.20 g/mol
Exact Mass 158.0844 g/mol
Appearance Off-white to yellow crystalline solid
¹H NMR Peaks corresponding to aromatic and methyl protons should be observed.
¹³C NMR Peaks corresponding to aromatic and methyl carbons should be observed.
Mass Spectrometry Molecular ion peak (M+) at m/z = 158.08

Experimental Photochemistry

The following protocols describe the setup and procedures for evaluating the photochemical properties of this compound.

G Overall Experimental Workflow cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_photo Photochemical Experiments cluster_analysis Data Analysis s1 Synthesis of 2,6-DM-1,8-N s2 Purification s1->s2 c1 NMR & MS Analysis s2->c1 c2 UV-Vis & Purity Check c1->c2 p1 Sample Preparation c2->p1 p2 Steady-State Photolysis p1->p2 p3 Quantum Yield (Φf) p1->p3 p4 Lifetime (τf) p1->p4 a1 Reaction Kinetics p2->a1 a3 Product Identification p2->a3 a2 Photophysical Parameters p3->a2 p4->a2 G TCSPC Experimental Setup pls Pulsed Light Source (Laser/LED) sync Sync Signal pls->sync filter1 Filter pls->filter1 tcspc TCSPC Electronics (CFD, TAC, MCA) sync->tcspc Start sample Sample (Cuvette) filter2 Filter/ Monochromator sample->filter2 filter1->sample detector Photodetector (PMT) filter2->detector detector->tcspc Stop computer Computer/ Data Analysis tcspc->computer G Simplified Photophysical Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kIC) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (kISC) Products Photoproducts S1->Products Photoreaction (kR) T1->S0 Phosphorescence (kP)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethyl-1,8-naphthyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method for the synthesis of this compound is the Friedländer annulation.[1][2] This reaction involves the condensation of 2-amino-5-methyl-3-carbaldehyde with a carbonyl compound containing an α-methylene group, such as acetone or ethyl acetoacetate, under acidic or basic catalysis.[2][3]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The key starting materials are a substituted 2-aminopyridine derivative and a carbonyl compound. Specifically, for this compound, the precursors are typically 2-amino-5-methyl-3-carbaldehyde and acetone.

Q3: What are some of the key factors that influence the yield of the reaction?

A3: Several factors can significantly impact the yield of the Friedländer synthesis. These include the choice of catalyst (both acid and base catalysts have been used effectively), the reaction temperature, the solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields.

Q4: Are there any "green" or environmentally friendly approaches to this synthesis?

A4: Yes, greener methods for the synthesis of substituted 1,8-naphthyridines have been developed. These include using water as a solvent and employing reusable catalysts, which minimize the use of hazardous organic solvents and reagents.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Sub-optimal reaction temperature. 3. Impure starting materials. 4. Incorrect stoichiometry of reactants.1. Use a freshly prepared or properly stored catalyst. Consider screening different acid or base catalysts. 2. Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. 3. Purify the 2-amino-5-methyl-3-carbaldehyde and carbonyl compound before use. 4. Ensure the correct molar ratios of the reactants are used.
Formation of Side Products 1. Self-condensation of the carbonyl compound. 2. Polymerization of the starting materials or product. 3. Formation of regioisomers if an unsymmetrical ketone is used.1. Add the carbonyl compound slowly to the reaction mixture. 2. Control the reaction temperature and avoid prolonged reaction times. 3. While not directly applicable to the symmetric acetone, for other syntheses, choice of catalyst can influence regioselectivity.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of highly colored impurities. 3. Product is poorly soluble in common recrystallization solvents.1. Monitor the reaction progress using TLC to ensure completion. 2. Treat the crude product with activated charcoal to remove colored impurities. 3. Screen a variety of solvents or solvent mixtures for recrystallization. Column chromatography may be necessary.
Inconsistent Results 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (e.g., temperature fluctuations). 3. Atmospheric moisture affecting the reaction.1. Source high-purity starting materials from a reliable supplier. 2. Use a temperature-controlled reaction setup. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Synthesis of 1,8-Naphthyridine Derivatives

CatalystSolventTemperature (°C)Yield (%)Reference
KOHEthanolRefluxModerate[2]
p-TsOHTolueneRefluxGood[1]
Choline HydroxideWater50>90[5]
CeCl₃·7H₂OSolvent-freeRoom TempHigh[6]
[Bmmim][Im] (Ionic Liquid)None8090[7]

Experimental Protocols

Key Experiment: Friedländer Synthesis of a 2-Methyl-1,8-naphthyridine Derivative (as a model for this compound)

This protocol is adapted from a greener synthesis method and can be modified for the synthesis of this compound.

Materials:

  • 2-Aminonicotinaldehyde (or 2-amino-5-methyl-3-carbaldehyde)

  • Acetone

  • Choline hydroxide (catalyst)

  • Water (solvent)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) in water (5 mL), add acetone (1.2 mmol).

  • Add a catalytic amount of choline hydroxide (1 mol%).

  • Stir the reaction mixture at 50°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-methyl-1,8-naphthyridine.

Visualizations

Friedlander_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-amino-5-methyl-3-carbaldehyde 2-amino-5-methyl-3-carbaldehyde Mixing Mixing 2-amino-5-methyl-3-carbaldehyde->Mixing Acetone Acetone Acetone->Mixing Catalyst_Addition Catalyst Addition Mixing->Catalyst_Addition Heating_Stirring Heating & Stirring Extraction Extraction Heating_Stirring->Extraction Catalyst_Addition->Heating_Stirring Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification Drying_Concentration->Purification Product 2,6-Dimethyl-1,8- naphthyridine Purification->Product

Caption: Experimental workflow for the Friedländer synthesis.

Troubleshooting_Logic Start Low Yield Check_Purity Check Starting Material Purity? Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify No Check_Temp Optimize Reaction Temperature? Check_Purity->Check_Temp Yes Purify->Check_Temp Adjust_Temp Screen Different Temperatures Check_Temp->Adjust_Temp No Check_Catalyst Evaluate Catalyst? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Screen_Catalysts Screen Different Catalysts Check_Catalyst->Screen_Catalysts No Re-run Improved Yield Check_Catalyst->Re-run Yes Screen_Catalysts->Re-run

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Dimethyl-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound synthesized via the Friedländer reaction?

A2: Common impurities may include unreacted starting materials such as 2-amino-6-methylpyridine and crotonaldehyde, side-products from self-condensation of the reactants, and potentially polymeric or tar-like substances, especially if the reaction was carried out at high temperatures.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to assess the purity. A single spot on the TLC plate in an appropriate solvent system suggests a relatively pure compound. Further analysis by NMR spectroscopy or melting point determination can confirm the purity and identity.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a solid.[1] One related compound, 2,7-dimethyl-1,8-naphthyridine, has been described as forming colorless blocks upon crystallization.[2]

Troubleshooting Guides

Issue 1: Oily or Gummy Product After Synthesis

Q: My crude product is an oil or a sticky gum, not a solid. How should I proceed with purification?

A: An oily or gummy consistency often indicates the presence of residual solvent or low-molecular-weight impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Heating gently may aid in this process, but be cautious of potential decomposition if the product is heat-sensitive.

    • Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization of the product.

    • Column Chromatography: If trituration fails, column chromatography is the recommended next step. The crude oil can be directly loaded onto the column or pre-adsorbed onto a small amount of silica gel.

Issue 2: Low Yield After Column Chromatography

Q: I am losing a significant amount of my product during column chromatography. What could be the cause and how can I improve the yield?

A: Low recovery from column chromatography can be due to several factors, including irreversible adsorption onto the stationary phase or using an inappropriate solvent system.

  • Troubleshooting Steps:

    • Choice of Stationary Phase: While silica gel is common, if your compound is basic, it might be strongly adsorbing. Consider using neutral or basic alumina, or deactivating the silica gel with a small percentage of triethylamine in your eluent (e.g., 0.1-1%).

    • Solvent Polarity: If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it will elute too quickly with impurities. Optimize the solvent system using TLC beforehand to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

    • Column Loading: Overloading the column can lead to poor separation and product loss. As a general rule, use a ratio of at least 50:1 (w/w) of stationary phase to crude product.

Issue 3: Product Does Not Crystallize During Recrystallization

Q: I have dissolved my crude this compound in a hot solvent, but it oils out or fails to crystallize upon cooling. What should I do?

A: This issue typically arises from using a suboptimal solvent, the presence of significant impurities that inhibit crystallization, or supersaturation.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents on a small scale. For related naphthyridines, methanol, ethanol, and chloroform-methanol mixtures have been used successfully.[3]

    • Induce Crystallization:

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution.

      • Cooling: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator.

    • Remove Impurities: If the product still oils out, it may be too impure for recrystallization. First, purify the crude material by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

Experimental Protocols

Recrystallization

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography
  • Stationary Phase and Eluent Selection: Using TLC, determine an appropriate solvent system that gives good separation of your product from impurities. A typical starting point for naphthyridines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For a related compound, a dichloromethane/ethanol gradient was used.

  • Column Packing: Pack a glass column with silica gel or alumina using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Sublimation

Sublimation is an effective method for purifying solid compounds that have a sufficiently high vapor pressure and are thermally stable.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the apparatus. For a related naphthyridine, a bath temperature of 150°C was used.[4] The optimal temperature will depend on the specific properties of this compound.

  • Collection: The pure compound will sublime and deposit as crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Isolation: After cooling the apparatus and carefully releasing the vacuum, scrape the purified crystals from the collection surface.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

Stationary PhaseEluent System (v/v)Typical Application
Silica GelDichloromethane / Ethanol (99:1 to 92:8)General purpose purification of naphthyridines.
Silica GelChloroform / Methanol (e.g., 99:1)Good for separating moderately polar compounds.[4]
Silica GelPetroleum Ether / Ethyl EtherSuitable for less polar naphthyridine derivatives.
Alumina (Neutral)Hexanes / Ethyl AcetateAn alternative to silica gel for basic compounds.

Table 2: Potential Solvents for Recrystallization

SolventApplication Notes
MethanolUsed for recrystallizing related aminonaphthyridines.[3]
EthanolA common choice for recrystallizing nitrogen-containing heterocycles.
Chloroform / MethanolA solvent mixture that can be effective when a single solvent is not suitable.[3]
AcetonitrileMentioned as a recrystallization solvent for some naphthyridine derivatives.
ChloroformSlow evaporation from a chloroform solution yielded crystals of a related compound.[2]

Visualizations

Purification_Workflow Crude Crude this compound TLC Purity Check (TLC) Crude->TLC Is_Pure Sufficiently Pure? TLC->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Column_Chromatography Column Chromatography Is_Pure->Column_Chromatography No Recrystallization Recrystallization Column_Chromatography->Recrystallization Post_Purification_TLC Purity Check (TLC) Recrystallization->Post_Purification_TLC Sublimation Sublimation Sublimation->Final_Product Is_Pure_2 Sufficiently Pure? Post_Purification_TLC->Is_Pure_2 Is_Pure_2->Final_Product Yes Is_Pure_2->Sublimation No

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Crystallization Start Product Fails to Crystallize Check_Solvent Is the solvent choice optimal? Start->Check_Solvent Check_Purity Is the crude material highly impure? Check_Solvent->Check_Purity Yes Solution_1 Re-evaluate and test different solvents/mixtures. Check_Solvent->Solution_1 No Induce_Crystallization Have induction methods been tried? Check_Purity->Induce_Crystallization No Solution_2 Purify by column chromatography first. Check_Purity->Solution_2 Yes Solution_3 Try seeding or scratching. Induce_Crystallization->Solution_3 No Success Crystallization Achieved Induce_Crystallization->Success Yes Solution_1->Start Solution_2->Start Then attempt recrystallization again Solution_3->Success

Caption: Troubleshooting guide for issues encountered during recrystallization.

References

Technical Support Center: Crystallization of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2,6-Dimethyl-1,8-naphthyridine.

Troubleshooting Guide

Crystallization is a critical step for the purification and characterization of this compound. Below are common issues and recommended solutions.

Problem 1: The compound "oils out" and does not form crystals.

This phenomenon, where the compound separates as a liquid instead of a solid, often occurs when the solution is supersaturated at a temperature above the compound's melting point in the solvent system.

  • Solution 1: Increase the solvent volume. Add more of the primary solvent to the heated mixture to reduce the saturation level. This will lower the temperature at which the solution becomes supersaturated, increasing the likelihood of crystal formation upon cooling.

  • Solution 2: Use a lower boiling point solvent. A solvent with a lower boiling point will ensure that the solution cools to a temperature below the compound's melting point before reaching supersaturation.

  • Solution 3: Employ a co-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. This can induce crystallization at a lower temperature.

Problem 2: No crystals form, even after extended cooling.

This issue typically arises from either using too much solvent or the presence of impurities that inhibit nucleation.

  • Solution 1: Reduce the solvent volume. Carefully evaporate some of the solvent to increase the concentration of the compound. This can be done by gentle heating or under a stream of inert gas.

  • Solution 2: Induce nucleation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of this compound (if available from a previous successful crystallization) into the solution. This provides a template for crystal growth.

  • Solution 3: Change the solvent system. The chosen solvent may be too good at solvating the molecule, preventing it from organizing into a crystal lattice. Experiment with different solvents or co-solvent systems.

Problem 3: The crystallization happens too quickly, resulting in small or impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Solution 1: Slow down the cooling process. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first. Insulating the flask can further slow the cooling rate.

  • Solution 2: Use more solvent. A slightly more dilute solution will require a lower temperature to become supersaturated, leading to a slower and more controlled crystallization process.

Problem 4: The resulting crystals are of poor quality (e.g., needles, plates, or polycrystalline aggregates).

Crystal morphology can be influenced by various factors, including the solvent, cooling rate, and impurities.

  • Solution 1: Experiment with different solvents. The choice of solvent can have a significant impact on crystal habit. Try solvents with different polarities and hydrogen bonding capabilities.

  • Solution 2: Consider vapor diffusion. This technique involves dissolving the compound in a small amount of a relatively non-volatile "good" solvent and placing this solution in a sealed container with a larger volume of a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution can promote the growth of high-quality single crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Based on a protocol for the closely related 2,7-Dimethyl-1,8-naphthyridine, slow evaporation from a chloroform solution has been shown to yield colorless block-like crystals.[1] This suggests that chlorinated solvents may be a good starting point. For N-heterocyclic compounds, other common solvents to explore include ethanol, methanol, acetone, ethyl acetate, and toluene. A systematic approach to solvent screening is recommended.

Q2: How can I perform a systematic solvent screening for crystallization?

A general procedure for solvent screening is as follows:

  • Place a small amount of your compound (a few milligrams) into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound dissolves at room temperature, the solvent is likely too good for crystallization by cooling.

  • If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves upon heating, it is a potential candidate for cooling crystallization.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Solvent Selection Guide

Solvent PolarityExample SolventsSuitability for N-Heterocycles
Non-polar Hexane, CyclohexaneOften used as anti-solvents.
Slightly Polar Toluene, Diethyl EtherCan be effective, especially for less polar derivatives.
Moderately Polar Ethyl Acetate, ChloroformGood starting points for many N-heterocycles.
Polar Aprotic Acetone, AcetonitrileCan be effective, but their volatility may lead to rapid crystallization.
Polar Protic Ethanol, Methanol, WaterCan be good solvents, especially if the molecule has hydrogen bonding capabilities. Water is often used as an anti-solvent.

Q3: How do impurities affect the crystallization of this compound?

Impurities can have a significant impact on crystallization in several ways:

  • Inhibition of Nucleation: Impurities can interfere with the formation of initial crystal nuclei, preventing crystallization altogether.

  • Alteration of Crystal Habit: Impurities can selectively adsorb to certain crystal faces, inhibiting growth on those faces and leading to changes in the crystal shape.

  • Incorporation into the Crystal Lattice: If an impurity has a similar size and shape to the target molecule, it can be incorporated into the crystal lattice, reducing the purity of the final product.

If you suspect impurities are hindering crystallization, consider further purification of the crude material by chromatography before attempting crystallization.

Q4: What is polymorphism and how can it affect my crystallization experiments?

Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.

  • Challenges: You may obtain different crystal forms under slightly different crystallization conditions, leading to inconsistencies in your results. A less stable (metastable) polymorph may form initially and then convert to a more stable form over time.

  • Management: To control for polymorphism, it is important to carefully control and document your crystallization conditions (solvent, temperature, cooling rate). Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can help identify the polymorphic form.

Experimental Protocols

Protocol 1: Slow Evaporation (based on a method for 2,7-Dimethyl-1,8-naphthyridine)

  • Dissolve approximately 10 mg of this compound in a minimal amount of chloroform in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor the vial over several hours to days for the formation of crystals.

Protocol 2: Cooling Crystallization

  • In a small Erlenmeyer flask, add a small amount of this compound.

  • Add a suitable solvent (e.g., ethanol, ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizing Crystallization Workflows

Troubleshooting Workflow for Crystallization Failure

G Troubleshooting Crystallization Failure cluster_troubleshooting Troubleshooting Steps start Crystallization Attempted outcome Crystals Formed? start->outcome success Successful Crystallization outcome->success Yes failure No Crystals or Oiling Out outcome->failure No check_concentration Is the solution too dilute? failure->check_concentration check_concentration->failure Yes, concentrate solution induce_nucleation Induce Nucleation (Scratch/Seed) check_concentration->induce_nucleation No induce_nucleation->outcome Re-cool check_solvent Is the solvent appropriate? induce_nucleation->check_solvent Still no crystals change_solvent Try a different solvent or co-solvent system check_solvent->change_solvent No check_purity Is the compound pure enough? check_solvent->check_purity Yes change_solvent->start check_purity->failure Yes, consult literature for advanced techniques purify_further Purify material (e.g., chromatography) check_purity->purify_further No purify_further->start

Caption: A logical workflow for troubleshooting common crystallization failures.

General Crystallization Workflow

G General Crystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (if insoluble impurities) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A standard workflow for purification by cooling crystallization.

References

Technical Support Center: Optimizing the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedländer annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in the synthesis of quinolines and related azaheterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

  • Sub-optimal Catalyst: The choice of catalyst is crucial for the success of the Friedländer annulation. The efficiency of the reaction can be significantly influenced by the catalyst's nature (acidic, basic, Lewis acid, etc.) and its compatibility with the substrates.

    • Troubleshooting Steps:

      • Evaluate Catalyst Type: If using a traditional acid or base catalyst (e.g., NaOH, H₂SO₄) with poor results, consider exploring alternative catalytic systems. Lewis acids, such as metal triflates (e.g., In(OTf)₃, Zr(OTf)₄), have shown high efficiency.[1][2] Nanoparticle catalysts (e.g., SiO₂, CuFe₂O₄) can also offer high yields and recyclability.[1]

      • Optimize Catalyst Loading: The amount of catalyst can impact the reaction rate and yield. Start with a catalytic amount (e.g., 10 mol%) and perform a series of experiments with varying concentrations to find the optimal loading.[3]

      • Consider Catalyst Deactivation: Some catalysts may be sensitive to air or moisture.[1] Ensure proper handling and storage of your catalyst. If catalyst poisoning is suspected, try using a fresh batch or a more robust catalyst.

  • Inappropriate Reaction Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of side products.

    • Troubleshooting Steps:

      • Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature. Many Friedländer reactions are conducted at elevated temperatures, ranging from 50°C to 160°C.[1][4][5]

      • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating.[1][5][6]

  • Incorrect Solvent: The polarity and nature of the solvent can influence the solubility of reactants and the reaction mechanism.

    • Troubleshooting Steps:

      • Solvent Selection: A range of solvents have been successfully employed in the Friedländer synthesis, including polar aprotic solvents (e.g., DCM, chlorobenzene) and non-polar solvents (e.g., toluene).[7] In some cases, solvent-free conditions or the use of water as a green solvent have proven effective.[8][9][10]

      • Ionic Liquids and Deep Eutectic Solvents (DESs): These can act as both the solvent and the catalyst, often leading to high yields and simplified work-up procedures.[1][11][12]

Problem 2: Formation of Side Products (e.g., Aldol Condensation)

Possible Causes and Solutions

  • Self-Condensation of the Ketone: Under basic conditions, the ketone starting material can undergo self-aldol condensation, reducing the yield of the desired quinoline product.[7]

    • Troubleshooting Steps:

      • Switch to Acidic Conditions: Employing an acid catalyst can often suppress the self-condensation of the ketone. A variety of Lewis and Brønsted acids have been shown to be effective.[10][13]

      • Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde/ketone, its imine analog can be used to avoid side reactions.[7]

  • Lack of Regioselectivity: When using unsymmetrical ketones, two different regioisomers can be formed.[7][14]

    • Troubleshooting Steps:

      • Catalyst Control: Certain catalysts can favor the formation of one regioisomer over the other. For instance, ionic liquids have been shown to promote regiospecific synthesis.[12]

      • Substrate Modification: Introducing a directing group on the ketone can help control the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer annulation?

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[7][13] Two primary mechanistic pathways are proposed:

  • Aldol Addition First: The reaction begins with an aldol-type addition between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration to yield the quinoline.[13]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol condensation and dehydration.[13]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Imine First Reactants_1 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants_1->Aldol_Adduct Aldol Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline_1 Quinoline Unsaturated_Carbonyl->Quinoline_1 Cyclization/ Dehydration Reactants_2 2-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base (Imine) Reactants_2->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Quinoline_2 Quinoline Cyclized_Intermediate->Quinoline_2 Dehydration

Caption: Proposed mechanistic pathways for the Friedländer annulation.

Q2: How can I improve the "greenness" of my Friedländer reaction?

Several strategies can be employed to make the Friedländer synthesis more environmentally friendly:

  • Catalyst-Free Conditions: In some cases, the reaction can proceed in water at elevated temperatures without the need for a catalyst.[9][15]

  • Green Solvents: Utilizing water as a solvent is a significant improvement over traditional organic solvents.[9]

  • Reusable Catalysts: Employing heterogeneous catalysts, such as nanoparticles or polymer-supported catalysts, allows for easy separation and reuse, reducing waste.[1][8]

  • Solvent-Free Conditions: Performing the reaction neat (without a solvent) can eliminate solvent waste entirely. This is often facilitated by microwave irradiation or the use of ionic liquids.[6][8][10]

Q3: What are the advantages of using microwave irradiation?

Microwave-assisted synthesis offers several benefits for the Friedländer annulation:

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[5][6]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side reactions.[5]

  • Energy Efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer compared to conventional heating methods.

Data and Protocols

Table 1: Comparison of Catalytic Systems for Friedländer Annulation
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
SiO₂ nanoparticles 2-Aminoaryl ketones + Carbonyl compounds- (Neat)100 (Microwave)Short93[1]
Zr(OTf)₄ 2-Aminobenzaldehyde + KetoneEthanol/Water600.5 - 2 h>88[1]
[Hbim]BF₄ (Ionic Liquid) 2-Aminobenzaldehyde + Ketone- (Neat)1003 - 6 h93[1]
[Et₃NH][HSO₄] (Ionic Liquid) 2-Aminobenzaldehyde + Ketone- (Neat)100-High[1]
CuFe₂O₄ nanoparticles 2-Aminobenzophenone + KetonesWaterRoom Temp.45 min97[1]
Choline chloride-zinc chloride (DES) 2-Aminobenzophenone + Ketones- (Neat)--Excellent[1][11]
Fe₃O₄@SiO₂-PDETSA 2-Aminoaryl ketone + Active methylene compound- (Neat)110 (Reflux)120 min83[1]
Ceric ammonium nitrate (CAN) 2-Aminoaryl ketone + Active methylene compound-Room Temp.45 min-[3]
In(OTf)₃ 2-Aminoarylketones + Carbonyl compounds- (Neat)--75-92[2]
None 2-Aminobenzaldehyde + Ketones/MalononitrileWater703 h97[9]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis using SiO₂ Nanoparticles

This protocol is a representative example based on reported procedures.[1]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • Carbonyl compound (1.2 mmol)

  • Silica (SiO₂) nanoparticles (as catalyst)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and the SiO₂ nanoparticle catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C with stirring for the optimized reaction time (typically monitored by TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Experimental_Workflow Start Start Reagents Combine Reactants and SiO₂ Nanoparticle Catalyst Start->Reagents Microwave Microwave Irradiation (100°C) Reagents->Microwave TLC Monitor Reaction by TLC Microwave->TLC TLC->Microwave Incomplete Workup Cool and Perform Aqueous Workup TLC->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Quinoline Product Purification->Product

Caption: A typical experimental workflow for a microwave-assisted Friedländer synthesis.

Troubleshooting Flowchart: Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check_Catalyst Is the catalyst appropriate for the substrates? Start->Check_Catalyst Change_Catalyst Screen alternative catalysts: Lewis acids, nanoparticles, ionic liquids Check_Catalyst->Change_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Increase_Temp Increase temperature or use microwave irradiation Check_Temp->Increase_Temp No Check_Solvent Is the solvent suitable? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Try different solvents or solvent-free conditions Check_Solvent->Change_Solvent No Check_Side_Reactions Are side reactions (e.g., aldol) occurring? Check_Solvent->Check_Side_Reactions Yes Change_Solvent->Check_Side_Reactions Modify_Conditions Switch to acidic conditions or use an imine analog Check_Side_Reactions->Modify_Conditions Yes End Improved Yield Check_Side_Reactions->End No Modify_Conditions->End

References

Technical Support Center: Synthesis of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues during the synthesis of substituted naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and/or Competing Isomer Formation in Friedländer Annulation

Q1: My Friedländer reaction to synthesize a substituted 1,8-naphthyridine is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and overall yield?

A1: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a powerful tool for creating naphthyridines.[1][2] However, issues with regioselectivity and yield are common, especially with unsymmetrical ketones.

Troubleshooting Steps:

  • Catalyst Choice: The reaction is often catalyzed by acids or bases. The choice of catalyst can significantly influence the outcome.

    • Base Catalysis: Strong bases like KOH or NaOH in ethanol are common. However, these can promote self-condensation of the ketone (an aldol reaction), leading to tar formation and reduced yields. Consider using milder bases like piperidine or an ionic liquid such as [Bmmim][Im], which has been shown to improve yields and simplify product isolation.[1][2]

    • Acid Catalysis: Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be effective.[3] The choice of acid can alter the reaction pathway and favor one isomer over another.

  • Reaction Conditions:

    • Temperature: High temperatures can promote side reactions. Attempt to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For instance, some ionic liquid-catalyzed Friedländer reactions proceed efficiently at 80°C.[1]

    • Slow Addition: To minimize the self-condensation of the ketone starting material, add the ketone slowly to the reaction mixture containing the aminopyridine and the catalyst. This keeps the instantaneous concentration of the ketone low.[4]

  • Substrate Control: The electronic and steric properties of your substituents will heavily influence regioselectivity. Electron-donating groups on the aminopyridine can enhance reactivity, while bulky groups on either reactant can sterically hinder the approach to one of the ketone's α-carbons, thereby favoring a specific isomer.

Issue 2: Tar Formation and Poor Yields in Skraup-Type Syntheses

Q2: I am attempting a Skraup synthesis to prepare a 1,5-naphthyridine from a 3-aminopyridine, but the reaction is aggressive and produces a significant amount of black tar.

A2: The Skraup reaction, which uses glycerol, a strong acid (typically H₂SO₄), and an oxidizing agent, is notorious for being highly exothermic and prone to polymerization, leading to tar formation.[5]

Troubleshooting Steps:

  • Moderating the Reaction: The traditional use of concentrated sulfuric acid and nitrobenzene can be difficult to control.

    • Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's exothermicity.

    • Alternative Oxidizing Agents: Instead of nitrobenzene, consider using arsenic acid, which is reported to result in a less violent reaction.[5] Milder oxidizing agents like iodine have also been used successfully.[6]

  • Solvent and Catalyst System: Modern variations of the Skraup and the related Doebner-Miller reaction offer milder conditions.

    • The Doebner-Miller reaction uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from glycerol) with an acid catalyst, which can be a Lewis acid or a strong Brønsted acid.[3][7]

    • Using iodine as a catalyst in a dioxane/water mixture has been shown to be effective and allows for catalyst recovery and reuse.[6]

  • Temperature Control: Careful control of the reaction temperature using an oil bath and dropwise addition of reagents is crucial to prevent the reaction from running away.

Issue 3: Unexpected N-Oxide Formation

Q3: My NMR and Mass Spectrometry data show a peak corresponding to the mass of my target naphthyridine +16 amu. Is this an N-oxide, and how can I prevent its formation?

A3: Yes, the +16 mass unit strongly suggests the formation of a naphthyridine N-oxide. This is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures. The pyridine nitrogen atoms in the naphthyridine ring are susceptible to oxidation.[8][9]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a completely inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, especially if the reaction requires high temperatures.

  • Choice of Oxidant (if applicable): If your synthesis requires an oxidation step (like in the Skraup reaction), the choice and stoichiometry of the oxidizing agent are critical. Over-oxidation can lead to N-oxide formation. Use the minimum effective amount of the oxidant.

  • Purification: N-oxides often have different polarity compared to the parent naphthyridine and can typically be separated by column chromatography.

  • Avoid Certain Reagents: Peroxy acids (like m-CPBA) or even hydrogen peroxide are commonly used to intentionally form N-oxides.[8][10] Ensure your solvents or reagents are free from peroxide contaminants.

Quantitative Data Summary

The choice of catalyst and reaction conditions can dramatically affect product yields in naphthyridine synthesis. The following table summarizes the optimization of a Friedländer reaction using an ionic liquid as both catalyst and solvent.

Table 1: Effect of Catalyst and Conditions on the Friedländer Synthesis of 2,3-diphenyl-1,8-naphthyridine

EntryCatalyst / Solvent (5 mL)Temp (°C)Time (h)Molar Ratio (Amine:Ketone)Yield (%)
1[Bmmim][Im]80241:182
2[Bmmim][Br]80241:165
3[Bmmim][BF₄]80241:158
4[Bmmim][Im]50241:162
5[Bmmim][Im]80121:175
6[Bmmim][Im]80240.6:190
7[Bmmim][Im] (Recovered)80240.6:188

Data adapted from a study on ionic liquid-catalyzed Friedländer reactions.[2] This table illustrates that the basic ionic liquid [Bmmim][Im] is superior to others, and optimizing the temperature and stoichiometry significantly improves the yield.

Experimental Protocols

Protocol 1: Ionic Liquid-Catalyzed Friedländer Synthesis of 2,3-disubstituted-1,8-naphthyridine

This protocol is a general method for the synthesis of 1,8-naphthyridines under mild conditions, which helps to minimize side reactions.[1]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • An α-methylene ketone (e.g., 2-phenylacetophenone)

  • Basic ionic liquid, e.g., 1-butyl-2,3-dimethylimidazolium imidazole ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol), the α-methylene ketone (1.0 mmol), and the ionic liquid ([Bmmim][Im], 5 mL).

  • Stir the mixture magnetically under an inert atmosphere (e.g., N₂).

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the mixture with ethyl ether (3 x 20 mL) and deionized water (2 x 10 mL).

  • Combine the ethyl ether phases and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl ether) to yield the pure 1,8-naphthyridine derivative.

Visualizations

Diagrams of Key Processes

The following diagrams illustrate common pathways and troubleshooting logic in naphthyridine synthesis.

Side_Reaction_Pathway cluster_desired Desired Friedländer Reaction cluster_side Side Reaction: Self-Condensation reactant reactant intermediate intermediate product product side_product side_product A 2-Aminopyridine -carboxaldehyde I1 Aldol Adduct A->I1 Base Cat. K α-Methylene Ketone K->I1 I2 Cyclized Intermediate I1->I2 - H₂O DP Desired Naphthyridine I2->DP Aromatization K2 α-Methylene Ketone SC Self-Condensation Product K2->SC Base Cat. (Excess) K3 α-Methylene Ketone K3->SC Tar Polymerization/ Tar SC->Tar Heat

Caption: Competing pathways in a base-catalyzed Friedländer synthesis.

Troubleshooting_Workflow problem problem cause cause solution solution p1 Low Yield / No Product c1 Reaction Too Aggressive? (e.g., Skraup) p1->c1 c2 Side Reactions? (e.g., Self-Condensation) p1->c2 c3 Poor Regioselectivity? p1->c3 c4 Starting Material Unchanged? p1->c4 s1 Add moderator (FeSO₄) Lower Temperature Use milder oxidant c1->s1 s2 Add ketone slowly Use milder base Lower Temperature c2->s2 s3 Screen catalysts (Acid vs. Base) Modify substrate sterics Change solvent c3->s3 s4 Increase temperature Use stronger catalyst Check reagent purity c4->s4

Caption: A troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: 2,6-Dimethyl-1,8-naphthyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal complexes of 2,6-Dimethyl-1,8-naphthyridine.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, handling, and characterization of this compound metal complexes.

Problem/Observation Potential Cause Suggested Solution
Low or No Yield of Metal Complex Steric Hindrance: The methyl groups at the 2 and 7 positions can sterically hinder the approach of the metal ion to the nitrogen donor atoms, especially with bulky ancillary ligands.[1][2]- Use smaller, less sterically demanding metal precursors or ancillary ligands.- Increase reaction time and/or temperature to overcome the activation energy barrier. However, monitor for thermal decomposition.[3] - Consider a metal ion with a preferred coordination geometry that better accommodates the ligand's bite angle.
Incomplete Ligand Synthesis: Side reactions during the Friedländer synthesis of the ligand can lead to impurities that inhibit complexation.[4][5]- Purify the this compound ligand thoroughly before use (e.g., via column chromatography or recrystallization).- Confirm ligand purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Solvent Incompatibility: The chosen solvent may not adequately dissolve both the ligand and the metal salt, or it may coordinate too strongly to the metal center, preventing ligand binding.- Select a solvent that dissolves both reactants. Aprotic polar solvents like acetonitrile, THF, or DMF are common starting points.- If using a coordinating solvent like acetonitrile, be aware that it may compete with the naphthyridine ligand for coordination sites.[6]
Complex Decomposes or Changes Color Upon Isolation/Storage Oxidation: Complexes of oxidizable metal ions, particularly Copper(I), are susceptible to aerobic oxidation, leading to decomposition or changes in coordination.[7][8]- Perform all reactions and manipulations under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- For Cu(I) complexes, consider using a counter-ion that enhances stability, such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate ([B(ArF)₄]⁻).- Store the final complex under an inert atmosphere and protect it from light.
Moisture Sensitivity: The complex may be hygroscopic or react with water, leading to hydrolysis of the metal center or ligand displacement.- Use anhydrous ("dry") solvents for the reaction and workup.- Store the final product in a desiccator or glovebox.
Unexpected NMR Spectrum (e.g., too many signals, broad peaks) Solution-State Equilibria: The complex may exist in equilibrium between different forms, such as monomer-dimer or a mix of mononuclear and dinuclear species. This is common for 1,8-naphthyridine ligands.[9]- Perform variable-temperature NMR (VT-NMR) studies. Sharpening of peaks at low temperatures may indicate a dynamic process that is fast on the NMR timescale at room temperature.[3] - Diffusion-ordered spectroscopy (DOSY) can help distinguish between species of different sizes (monomer vs. dimer).
Paramagnetism: If using a paramagnetic metal ion (e.g., Cu(II), high-spin Fe(II)), significant peak broadening and large chemical shift ranges are expected.- This is an inherent property. Characterization may rely more on techniques like EPR spectroscopy, magnetic susceptibility measurements, or X-ray crystallography.
Difficulty Growing X-ray Quality Crystals High Solubility or Twinning: The complex may be too soluble in common solvents, or it may form twinned crystals or fine powders.- Use slow crystallization techniques like vapor diffusion (e.g., a solution of the complex in dichloromethane with a diffusing anti-solvent like pentane or diethyl ether) or slow evaporation.- Screen a wide range of solvent/anti-solvent systems.- Ensure the sample is highly pure, as impurities can inhibit crystal growth.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields for this compound complexes lower than for unsubstituted 1,8-naphthyridine?

A1: The primary reason is steric hindrance. The methyl groups in the 2 and 7 positions flank the nitrogen donor atoms, creating a more crowded coordination pocket.[1][2] This can make it more difficult for the metal ion to bind, increasing the activation energy of the complexation reaction and leading to lower yields compared to the less hindered, unsubstituted 1,8-naphthyridine.

Q2: My purified complex is a different color in solution versus in the solid state. What could be the cause?

A2: This phenomenon, known as solvatochromism, can be caused by several factors:

  • Solvent Coordination: The solvent molecules may be coordinating to the metal center in solution, altering its electronic environment and thus its color.

  • Structural Changes: The complex might adopt a different coordination geometry in solution compared to the solid state, which is packed in a crystal lattice.

  • Aggregation/Equilibria: As mentioned in the troubleshooting guide, dinuclear 1,8-naphthyridine complexes can sometimes exist in equilibrium with monomeric species in solution, each having a different color.[9]

Q3: Is this compound a chelating or a bridging ligand?

A3: It can be both, but it is exceptionally well-suited to act as a bridging ligand to form bimetallic or dinuclear complexes. The two nitrogen atoms are positioned such that they can readily bind to two different metal centers simultaneously, bringing them into close proximity.[10] While it can act as a chelating ligand to a single metal center, this can induce significant strain depending on the size and preferred geometry of the metal ion.

Q4: How does pH affect the stability of my complex?

A4: The effect of pH is critical. In highly acidic conditions (low pH), the nitrogen atoms of the naphthyridine ligand can become protonated. This protonated form cannot bind to the metal ion, which can lead to the complete decomposition of the complex. Therefore, it is essential to maintain a pH that is appropriate for both ligand and metal ion stability, typically in the neutral to slightly basic range, depending on the metal's hydrolysis properties.

Q5: I am working with a Copper(I) complex and it turns green/blue upon exposure to air. Is it salvageable?

A5: Your complex has likely oxidized from Copper(I) (often yellow, orange, or colorless) to Copper(II) (typically blue or green). This process is generally irreversible under standard lab conditions. It is crucial to handle all Cu(I) complexes under a strict inert atmosphere to prevent this oxidation.[7][8]

Data Presentation

Table 1: Illustrative Stepwise and Overall Stability Constants (log K) for Binary (1:2 Metal:Ligand) Complexes in 75:25% (v/v) 1,4-Dioxane-Water. [2]

Metal Ionlog K₁log K₂log β (Overall Stability)
Co(II)7.556.5014.05
Ni(II)7.806.8514.65
Cu(II)8.808.0516.85
Zn(II)7.156.0013.15

Note: Data is for N-(2-hydroxybenzylidene)-2,3-dimethylaniline and is intended for illustrative purposes only.[2] The stability of complexes with this compound would be influenced by its specific electronic and steric properties.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand (via Friedländer Annulation)

This protocol is a generalized procedure based on the Friedländer reaction, a common method for synthesizing naphthyridine scaffolds.[4][5][11]

Materials:

  • 2-Amino-6-methylnicotinaldehyde

  • Acetone

  • Base catalyst (e.g., Potassium hydroxide (KOH) or a basic ionic liquid)[4]

  • Ethanol or an appropriate solvent

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or equivalent solvent system)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-6-methylnicotinaldehyde (1 equivalent) in ethanol.

  • Add an excess of acetone (e.g., 5-10 equivalents).

  • Add the base catalyst (e.g., 0.1-0.5 equivalents of KOH).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC. The reaction time can vary from a few hours to overnight.[5]

  • Once the starting material is consumed, neutralize the mixture with a dilute acid (e.g., 1M HCl) if a strong base was used.

  • Remove the solvent under reduced pressure.

  • Extract the crude product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a Dicopper(I) Complex

This protocol is adapted from procedures for synthesizing bimetallic copper(I) complexes with naphthyridine-based ligands.[9] All steps must be performed under an inert atmosphere (N₂ or Ar) using Schlenk line techniques or in a glovebox.

Materials:

  • This compound (1 equivalent)

  • [Cu(CH₃CN)₄]BF₄ (Tetrakis(acetonitrile)copper(I) tetrafluoroborate) (2 equivalents)

  • Anhydrous, degassed acetonitrile

  • Anhydrous, degassed diethyl ether

Procedure:

  • In a Schlenk flask, dissolve this compound in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]BF₄ (2 equivalents) in anhydrous acetonitrile.

  • Slowly add the copper precursor solution to the stirred ligand solution at room temperature. A color change is typically observed.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Concentrate the solution under vacuum to approximately one-third of its original volume.

  • Slowly add anhydrous diethyl ether as an anti-solvent until a precipitate forms.

  • Isolate the solid product by filtration via cannula or in a glovebox.

  • Wash the solid with a small amount of diethyl ether and dry under vacuum.

  • Store the complex under an inert atmosphere, protected from light.

Protocol 3: Determination of Stability Constant by UV-Vis Titration

This protocol outlines a general method for determining the stability constant of a 1:1 metal-ligand complex.[12][13]

Materials:

  • Stock solution of the this compound ligand of known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., acetonitrile).

  • Stock solution of a metal perchlorate or triflate salt of known concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Record the UV-Vis spectrum of the pure ligand solution (e.g., 3 mL of the 1 x 10⁻⁴ M stock solution).

  • Sequentially add small, precise aliquots of the concentrated metal salt solution (e.g., 1-10 µL) to the cuvette containing the ligand solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the full UV-Vis spectrum after each addition.

  • Observe the changes in the spectrum. Typically, the formation of a complex will lead to a decrease in the ligand's absorbance peak and the appearance of a new peak or an isosbestic point.

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand.

  • Analyze the resulting binding isotherm using non-linear regression analysis with appropriate software (e.g., Origin, HypSpec) to fit the data to a 1:1 or 1:2 binding model and calculate the stability constant (K).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Complex Synthesis start Reaction Complete check_yield Check Yield & Purity start->check_yield low_yield Low Yield or No Product check_yield->low_yield No / Low good_yield Good Yield & Purity check_yield->good_yield Yes steric_issue Potential Steric Hindrance? low_yield->steric_issue stability_check Isolate & Check Stability good_yield->stability_check end_ok Proceed to Characterization solvent_issue Solvent/Purity Issue? steric_issue->solvent_issue No adjust_cond Adjust Conditions: - Increase Time/Temp - Change Ancillary Ligands steric_issue->adjust_cond Yes repurify_ligand Repurify Ligand & Check Reactant Purity solvent_issue->repurify_ligand Yes stable Complex is Stable stability_check->stable Yes unstable Complex Decomposes (Color Change, Precipitate) stability_check->unstable No stable->end_ok inert_atm Handle Under Inert Atmosphere Use Anhydrous Solvents unstable->inert_atm

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Ligand_Coordination_Modes Coordination Modes of 1,8-Naphthyridine Ligands cluster_0 Chelating (Monometallic) cluster_1 Bridging (Bimetallic) chelating M N N metal_chelate Metal (M) ligand_chelate Naphthyridine metal_chelate->ligand_chelate binds to bridging M1 N---N M2 metal1_bridge Metal 1 (M1) ligand_bridge Naphthyridine metal1_bridge->ligand_bridge metal2_bridge Metal 2 (M2) metal2_bridge->ligand_bridge

References

Technical Support Center: Enhancing the Solubility of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1,8-naphthyridine derivatives.

Troubleshooting Guides

Issue 1: My 1,8-naphthyridine derivative is poorly soluble in aqueous solutions for biological assays.

Answer: Poor aqueous solubility is a common challenge with 1,8-naphthyridine derivatives due to their often rigid and planar structures.[1] To address this, a systematic approach is recommended. First, consider simple pH modification, as the basic nitrogen atoms in the naphthyridine ring can be protonated to form more soluble salts. If this is insufficient, the use of co-solvents or the preparation of a salt form of the compound are effective next steps.

Recommended Actions:

  • pH Adjustment: Test the solubility of your compound in buffers with different pH values. Since 1,8-naphthyridines are basic, acidic conditions (pH 1-3) may significantly improve solubility by forming a soluble salt in situ.[2][3]

  • Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).[4] This stock can then be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect biological assay results.

  • Salt Formation: If pH adjustment and co-solvents are not effective or suitable for your experiment, consider synthesizing a salt of your derivative.[5] Hydrochloride or mesylate salts are common choices that often exhibit enhanced aqueous solubility compared to the free base.[2]

Issue 2: The hydrochloride salt of my derivative precipitates out of solution at neutral pH.

Answer: This is a common phenomenon for salts of weakly basic drugs. The salt may be soluble at the low pH of the stock solution, but when diluted into a neutral buffer (pH ~7.4), it can convert back to the less soluble free base form.[2]

Recommended Actions:

  • Lower the Final pH: If your assay can tolerate it, slightly lowering the pH of the final assay medium can help maintain the protonated, more soluble form of the compound.

  • Use of Excipients: Incorporate solubilizing excipients such as cyclodextrins or surfactants. These can form inclusion complexes or micelles, respectively, which encapsulate the drug molecule and increase its apparent solubility.[1][6]

  • Solid Dispersions: For formulation development, creating an amorphous solid dispersion can enhance solubility and dissolution rates.[7] This involves dispersing the drug in a hydrophilic carrier matrix. Techniques like hot-melt extrusion or spray drying are often used.[8]

Issue 3: I need to improve the oral bioavailability of my 1,8-naphthyridine lead compound, which is limited by its poor solubility.

Answer: Low solubility is a primary reason for poor oral bioavailability.[1] To improve this for in vivo studies, more advanced formulation strategies are often necessary.

Recommended Actions:

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug in vivo.[1][9] Attaching a polar functional group (e.g., a phosphate or an amino acid) can significantly increase aqueous solubility. This moiety is then cleaved by enzymes in the body to release the active compound.

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range can increase the surface area available for dissolution, thereby enhancing the dissolution rate and solubility.[8][9] Techniques like nanosuspension or nano-crystallization can be employed.

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice energy and improve the physicochemical properties of the drug, including solubility and dissolution rate.[1]

Frequently Asked Questions (FAQs)

Q1: Why are 1,8-naphthyridine derivatives often poorly soluble? A1: The 1,8-naphthyridine core is a planar, aromatic heterocyclic system. This planarity can lead to strong intermolecular interactions in the solid state (crystal lattice), making it difficult for solvent molecules to break these interactions and dissolve the compound. Additionally, many derivatives are functionalized with other lipophilic groups, further reducing their affinity for aqueous media.[1]

Q2: What is the first and simplest method I should try to solubilize my compound? A2: The simplest first step is typically pH modification.[7] Given the basic nature of the 1,8-naphthyridine scaffold, attempting to dissolve the compound in a slightly acidic buffer can often lead to significant solubility enhancement through the formation of a protonated, charged species.

Q3: How do I choose the best solubilization technique for my specific derivative? A3: The choice depends on the compound's specific physicochemical properties (e.g., pKa, logP) and the requirements of your experiment.[8] For in vitro assays, pH adjustment and the use of co-solvents are often sufficient. For in vivo studies and preclinical development, more robust methods like salt formation, prodrug synthesis, or formulation techniques such as solid dispersions or nanotechnology are often required to achieve the necessary exposure.[1]

Q4: Can the method used to increase solubility affect the results of my biological assay? A4: Yes, absolutely. High concentrations of co-solvents like DMSO can be toxic to cells or inhibit enzyme activity. Surfactants can disrupt cell membranes. Changes in pH can alter the ionization state of your compound and its target, potentially affecting binding affinity. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility for a compound upon salt formation.

CompoundFormSolubility (µg/mL)Fold IncreaseReference
BenexateHydrochloride Salt (Marketed Form)104.42 ± 27.60-[6]
BenexateSaccharinate Salt512.16 ± 22.06~4.9[6]
BenexateCyclamate Salt160.53 ± 14.52~1.5[6]
Compound F8Free Base< 1 mg/mL-[5]
Compound F8Dihydrochloride Salt (F8·2HCl)> 50 mg/mL>50[5]

Experimental Protocols

Protocol 1: Salt Formation (Anion Exchange Method)

This protocol describes a general method for preparing a new salt form from an existing one, such as a hydrochloride salt.

Objective: To improve the aqueous solubility of a 1,8-naphthyridine derivative by forming a new salt with a different counter-ion.

Materials:

  • 1,8-Naphthyridine derivative hydrochloride salt

  • Equimolar amount of a sodium salt of the desired counter-ion (e.g., sodium saccharinate)

  • Solvent system (e.g., ethanol/water mixture)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Methodology:

  • Dissolve the 1,8-naphthyridine derivative hydrochloride salt in a suitable solvent mixture (e.g., 50:50 ethanol:water).[6]

  • In a separate container, dissolve an equimolar amount of the sodium salt of the new counter-ion (e.g., sodium saccharinate) in the same solvent system.

  • Add the counter-ion solution to the solution of the derivative with stirring.

  • Heat the mixture gently with continued stirring until a clear solution is obtained.[6]

  • Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24-48 hours to allow for crystallization of the new salt.

  • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the new salt form (e.g., by melting point, NMR, XRPD) and determine its aqueous solubility.

Protocol 2: Determining Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of a 1,8-naphthyridine derivative.

Materials:

  • 1,8-Naphthyridine derivative (powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). "Excess" means adding enough solid so that some remains undissolved at the end of the experiment.

  • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm that excess solid is still present.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The calculated concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

G cluster_start cluster_screening Initial Screening cluster_development Advanced Development cluster_end start Poorly Soluble 1,8-Naphthyridine Derivative ph_adjust pH Adjustment start->ph_adjust Simple & Fast cosolvent Co-solvent Addition start->cosolvent For Stock Solutions salt Salt Formation start->salt For Crystalline Solids prodrug Prodrug Synthesis start->prodrug Improve In Vivo Properties formulation Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) start->formulation Complex Formulations end Solubility Enhanced Derivative ph_adjust->end cosolvent->end salt->end prodrug->end formulation->end

Caption: Workflow for selecting a solubility enhancement strategy.

G main Solubility Enhancement of 1,8-Naphthyridines physchem Physicochemical Approaches main->physchem chemmod Chemical Modification main->chemmod formulation Formulation Technology main->formulation ph pH Adjustment physchem->ph cosolvents Co-solvents physchem->cosolvents excipients Excipients (Cyclodextrins, Surfactants) physchem->excipients salt Salt Formation chemmod->salt prodrug Prodrug Synthesis chemmod->prodrug size Particle Size Reduction (Micronization, Nanonization) formulation->size dispersion Solid Dispersions formulation->dispersion

Caption: Logical relationships between solubility enhancement techniques.

References

Technical Support Center: NMR Analysis of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 2,6-Dimethyl-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Experimentally determined high-resolution spectra for this compound are not widely available in public databases. However, based on spectral data of closely related naphthyridine derivatives and predictive algorithms, the following are the anticipated chemical shifts in a non-polar deuterated solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
2,6-CH₃~2.7~25Singlet (s)
3,5Ar-H~7.3~122Doublet (d)
4Ar-H~8.0~136Doublet (d)
7Ar-H~8.5~153Singlet (s)
4a, 8aAr-C (quat)-~155-
1,8Ar-C (quat)-~158-

Note: These are predicted values and may vary based on solvent, concentration, and experimental conditions.

Q2: What is a standard protocol for preparing a this compound sample for NMR analysis?

A2: A detailed experimental protocol for sample preparation is provided in the "Experimental Protocols" section below. This includes recommended solvents, concentration, and filtration steps to ensure a high-quality spectrum.

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Peak broadening in the NMR spectrum of this compound can arise from several factors. Please refer to the "Troubleshooting Guide" below for a step-by-step approach to diagnosing and resolving this issue. Common causes include sample concentration, the presence of paramagnetic impurities, and chemical exchange phenomena.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Problem 1: The aromatic signals in my ¹H NMR spectrum are broad and poorly resolved.

  • Possible Cause 1: Aggregation. At higher concentrations, N-heterocyclic molecules like this compound can aggregate in solution, leading to peak broadening.

    • Solution: Dilute your sample. If the peaks sharpen upon dilution, aggregation was likely the issue.

  • Possible Cause 2: Chemical Exchange. The nitrogen atoms in the naphthyridine ring can undergo protonation/deprotonation, especially if there are acidic impurities (e.g., water, residual acid from synthesis). This chemical exchange on the NMR timescale can lead to broadened signals.

    • Solution 1: Use a fresh, anhydrous deuterated solvent.

    • Solution 2: Add a small amount of a non-acidic drying agent, like molecular sieves, to the NMR tube (use with caution as it can affect shimming).

    • Solution 3: If acidic impurities are suspected, a drop of D₂O can be added to the sample. This will exchange with any acidic protons, potentially sharpening the signals of the compound, while the acidic proton signal itself will disappear or shift.

  • Possible Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals from catalysts or glassware can cause significant line broadening.

    • Solution: Filter the sample through a small plug of celite or silica gel in a Pasteur pipette before acquiring the spectrum.

Problem 2: I see more peaks in my spectrum than expected.

  • Possible Cause 1: Impurities from Synthesis. The synthesis of 1,8-naphthyridines can sometimes result in byproducts. Common synthetic routes like the Friedländer synthesis may leave starting materials or side-products.

    • Solution: Review the synthetic procedure to anticipate potential impurities. For example, if starting from a 2-aminopyridine derivative, residual starting material may be present. Compare the unexpected peaks with the known spectra of potential impurities.

  • Possible Cause 2: Solvent Impurities. Residual non-deuterated solvent or other common laboratory solvents can appear in the spectrum.

    • Solution: Consult a table of common NMR solvent impurities to identify these peaks. For example, residual acetone often appears as a singlet around 2.05 ppm in CDCl₃.

  • Possible Cause 3: Degradation. Although generally stable, prolonged exposure to acidic conditions or light could potentially lead to degradation of the naphthyridine ring.

    • Solution: Prepare fresh samples and acquire spectra promptly. Store the compound in a dark, cool, and dry place.

Problem 3: The chemical shifts in my spectrum do not match the predicted values.

  • Possible Cause 1: Solvent Effects. The chemical shifts of aromatic protons, in particular, can be significantly influenced by the choice of deuterated solvent. Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts compared to chloroform-d₃.

    • Solution: Ensure you are comparing your spectrum to reference data obtained in the same solvent. If possible, run a spectrum in a standard solvent like CDCl₃ for comparison.

  • Possible Cause 2: pH Effects. Protonation of the nitrogen atoms will cause a significant downfield shift of the aromatic proton signals.[1][2]

    • Solution: If the sample is suspected to be acidic, you can try to neutralize it carefully. However, it is often more informative to recognize the pattern of downfield shifts as an indication of protonation.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a good starting point for non-polar to moderately polar compounds.[3][4][5][6][7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[3][4]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with shimming and data acquisition.

Visualizations

experimental_workflow Experimental Workflow for NMR Analysis start Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Spectrum filter->acquire process Process and Analyze Data acquire->process end Final Spectrum process->end troubleshooting_logic Troubleshooting Broad Peaks in ¹H NMR start Broad Peaks Observed dilute Dilute the Sample start->dilute check_solvent Use Anhydrous Solvent / Add D₂O dilute->check_solvent No Change aggregation Likely Aggregation dilute->aggregation Peaks Sharpen filter_celite Filter through Celite/Silica check_solvent->filter_celite No Change exchange Likely Chemical Exchange check_solvent->exchange Peaks Sharpen paramagnetic Likely Paramagnetic Impurities filter_celite->paramagnetic Peaks Sharpen other Consult Instrument Specialist filter_celite->other No Change

References

Technical Support Center: Gould-Jacobs Reaction for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of naphthyridines via the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Gould-Jacobs synthesis of naphthyridines?

A1: The most prevalent byproduct is a regioisomer of the desired naphthyridine, specifically a pyridopyrimidinone. This arises from the two possible pathways for the intramolecular cyclization of the (pyridyl)aminomethylenemalonate intermediate. The desired naphthyridinone is the thermodynamically favored product, while the pyridopyrimidinone is the kinetically favored product.

Q2: What factors influence the formation of the pyridopyrimidinone byproduct?

A2: The formation of the pyridopyrimidinone byproduct is primarily influenced by the reaction temperature and the substitution pattern of the starting aminopyridine. Lower reaction temperatures tend to favor the kinetic product (pyridopyrimidinone), while higher temperatures favor the formation of the more stable thermodynamic product (naphthyridinone). Steric hindrance on the aminopyridine can also affect the regioselectivity of the cyclization.

Q3: Can byproducts other than pyridopyrimidinone form?

A3: Yes, other less common byproducts can occur, particularly under harsh reaction conditions. These may include:

  • Decarboxylation products: At very high temperatures and prolonged reaction times, the desired naphthyridinone product can undergo decarboxylation.

  • Hydrolysis of the intermediate: If water is present in the reaction mixture, the diethyl (pyridyl)aminomethylenemalonate intermediate can hydrolyze.

  • Decomposition: At excessively high temperatures, undefined decomposition products may form, leading to lower yields and purification challenges.

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of the pyridopyrimidinone byproduct.

Possible Cause Solution
The cyclization temperature is too low, favoring the kinetic product.Increase the reaction temperature. The use of high-boiling point solvents such as Dowtherm A or diphenyl ether, with reaction temperatures typically around 250 °C, is recommended. Microwave heating can also be employed to reach high temperatures rapidly.
The reaction time is insufficient for the conversion of the kinetic product to the thermodynamic product.Increase the reaction time at a high temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.

Problem 2: The overall yield of my reaction is low, and I observe multiple unidentified spots on my TLC.

Possible Cause Solution
The reaction temperature is too high, leading to decomposition.While high temperatures are necessary, excessive heat can cause degradation. Optimize the temperature by running the reaction at slightly lower temperatures or for shorter durations. A thorough temperature and time screening is recommended to find the optimal balance.
The starting materials or solvent are not dry.Ensure that the aminopyridine, diethyl ethoxymethylenemalonate, and the solvent are anhydrous. The presence of water can lead to hydrolysis of the intermediate.

Problem 3: I am observing the formation of a decarboxylated byproduct.

Possible Cause Solution
The reaction temperature and/or time are excessive.Reduce the reaction temperature or shorten the reaction time. While high temperatures favor the desired naphthyridinone, prolonged heating at these temperatures can lead to decarboxylation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of the Gould-Jacobs Cyclization for a Substituted Aminopyridine

EntryHeating MethodSolventTemperature (°C)Time (min)Naphthyridinone:Pyridopyrimidinone Ratio
1ConventionalDiphenyl ether25960~2:1
2MicrowaveDiphenyl ether29020>95:5
3Continuous FlowAcetonitrile3500.42Complex Mixture

This table is a representative example based on literature data and illustrates the general trend. Actual results may vary depending on the specific substrate.

Experimental Protocols

Optimized Protocol for the Synthesis of 4-Hydroxy-1,8-naphthyridines

This protocol is designed to favor the formation of the thermodynamically stable naphthyridinone product and minimize the formation of the pyridopyrimidinone byproduct.

Step 1: Condensation

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

  • Add diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents).

  • Heat the mixture to 120-140 °C for 1-2 hours, or until the consumption of the aminopyridine is confirmed by TLC or LC-MS. This step forms the diethyl 2-((pyridin-2-ylamino)methylene)malonate intermediate.

Step 2: Cyclization

  • Heat the reaction mixture from Step 1 to a higher temperature, typically 240-260 °C.

  • Maintain this temperature and monitor the progress of the cyclization. The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid product with a low-boiling point solvent like hexane or ether to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 4-hydroxy-naphthyridine.

Alternative Microwave-Assisted Cyclization:

  • Following the condensation step, the intermediate can be isolated or the reaction mixture can be directly subjected to microwave irradiation.

  • In a sealed microwave vial, heat the reaction mixture to a temperature of 250-300 °C for 10-30 minutes.

  • Work-up the reaction as described above.

Visualizations

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Thermal Cyclization Aminopyridine Aminopyridine Intermediate Diethyl (pyridyl)aminomethylenemalonate Aminopyridine->Intermediate + DEM - EtOH DEM Diethyl Ethoxymethylenemalonate (DEM) DEM->Intermediate Naphthyridinone Naphthyridinone (Thermodynamic Product) Intermediate->Naphthyridinone High Temp (e.g., 250°C) Pyridopyrimidinone Pyridopyrimidinone (Kinetic Byproduct) Intermediate->Pyridopyrimidinone Low Temp Pyridopyrimidinone->Naphthyridinone High Temp (Rearrangement)

Caption: Reaction pathway of the Gould-Jacobs synthesis of naphthyridines.

Troubleshooting_Workflow Start Gould-Jacobs Reaction Performed Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Decision Significant Byproduct? Analysis->Decision DesiredProduct Desired Naphthyridinone (Proceed to Purification) Decision->DesiredProduct No ByproductIdentified Identify Byproduct Decision->ByproductIdentified Yes Pyridopyrimidinone Pyridopyrimidinone Byproduct ByproductIdentified->Pyridopyrimidinone Regioisomer OtherByproduct Other Byproducts (Decomposition, etc.) ByproductIdentified->OtherByproduct Other OptimizeTempTime Increase Cyclization Temperature and/or Time Pyridopyrimidinone->OptimizeTempTime CheckConditions Check for Water, Optimize Temperature OtherByproduct->CheckConditions OptimizeTempTime->Start Rerun Reaction CheckConditions->Start Rerun Reaction

Caption: Troubleshooting workflow for byproduct formation.

Scaling up the synthesis of 2,6-Dimethyl-1,8-naphthyridine for gram-scale production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gram-Scale Synthesis of 2,6-Dimethyl-1,8-naphthyridine

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the reliable gram-scale synthesis of this compound. The primary method detailed is a high-yield, environmentally friendly approach based on the Friedländer annulation in an aqueous medium.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis protocol.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield is a common issue that can stem from several factors.

  • Potential Cause 1: Impure Starting Materials. The key starting material, 2-amino-6-methylnicotinaldehyde, can degrade if not stored properly. The ketone (acetone) should be dry and of high purity.

    • Solution: Check the purity of the aldehyde by NMR or melting point before starting. If necessary, recrystallize it. Use a fresh, unopened bottle of acetone or ensure it is dry.

  • Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended time, allow the reaction to stir for an additional 2-4 hours. A slight increase in temperature (e.g., to 60°C) can also facilitate completion, but monitor for byproduct formation.

  • Potential Cause 3: Inefficient Product Isolation. The product may have partial solubility in the aqueous layer during workup.

    • Solution: Ensure the aqueous phase is saturated with NaCl before extraction to decrease the product's solubility. Perform multiple extractions (at least 3-4 times) with dichloromethane or ethyl acetate to ensure complete removal of the product.

Q2: The final product is discolored (yellow or brown) instead of a cream or white solid. How can I fix this?

A2: Discoloration typically indicates the presence of impurities, often from oxidation or side reactions.

  • Potential Cause 1: Air Oxidation. The aminopyridine starting material or the naphthyridine product can be sensitive to air, especially at elevated temperatures.

    • Solution: While the referenced protocol is robust, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and improve the product's color.[1][2]

  • Potential Cause 2: Side Reactions. Unwanted polymerization or condensation reactions can create colored byproducts.

    • Solution: The most effective way to remove color is through purification. First, try recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If that fails, perform column chromatography on silica gel.

Q3: The reaction seems to have stalled and is not progressing according to TLC analysis. What should I do?

A3: A stalled reaction is often related to the catalyst or reaction conditions.

  • Potential Cause: Inactive Catalyst. The choline hydroxide catalyst is basic and can react with atmospheric CO2, reducing its effectiveness.

    • Solution: Use a fresh solution of choline hydroxide. If the reaction still does not progress, a small additional charge of the catalyst (0.25-0.5 mol%) can be added to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is Choline Hydroxide (ChOH) used as a catalyst in this protocol?

A1: Choline hydroxide is an inexpensive, non-toxic, and water-soluble ionic liquid that acts as a highly efficient catalyst for the Friedländer reaction in water.[1][2][3] It is considered a "green" catalyst, avoiding the need for harsh organic solvents or expensive metal catalysts often required by traditional methods.[1][2][4] Its effectiveness in water is also enhanced by its ability to form hydrogen bonds with reactants, which is pivotal for the reaction mechanism.[1][3]

Q2: Can I use a different base, like NaOH or KOH, instead of choline hydroxide?

A2: While traditional Friedländer reactions can be catalyzed by bases like NaOH or KOH, the choline hydroxide method in water has been optimized for simplicity, high yield, and easy workup.[1][2] Using other bases may require different solvents and conditions and could lead to lower yields or more side products. For instance, LiOH·H₂O has been used in an aqueous medium but resulted in a lower yield for a similar compound (69%).[1][2]

Q3: What is the best method for purifying the final this compound product on a gram scale?

A3: For gram-scale quantities, the most practical and efficient purification method is recrystallization. This technique is cost-effective and can yield highly pure crystalline material. A common solvent system would be ethanol/water or ethyl acetate/hexanes. If recrystallization does not remove all impurities, column chromatography is the next best option, though it is more resource-intensive.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify the different protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (158.20 g/mol ).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from the choline hydroxide-catalyzed synthesis of 1,8-naphthyridines in water.[1][2][3]

Objective: To synthesize this compound on a gram scale.

Reactants:

  • 2-amino-6-methylnicotinaldehyde

  • Acetone (ACS grade or higher)

  • Choline Hydroxide (45 wt. % in water)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-amino-6-methylnicotinaldehyde (e.g., 1.36 g, 10 mmol) and deionized water (10 mL).

  • Reagent Addition: Add acetone (0.74 mL, 10 mmol) to the mixture.

  • Catalyst Addition: While stirring, add choline hydroxide (approx. 35 µL of 45% solution, ~0.1 mmol, 1 mol%).

  • Reaction: Stir the reaction mixture at 50°C for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting aldehyde spot has disappeared.

  • Workup: After cooling the mixture to room temperature, add brine (10 mL) to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a cream-colored solid.

Data Presentation

Table 1: Reagent Quantities for 10 mmol Scale Synthesis

ReagentMolecular Wt. ( g/mol )Amount (mmol)Mass / VolumeMolar Ratio
2-amino-6-methylnicotinaldehyde136.15101.36 g1.0
Acetone58.08100.74 mL1.0
Choline Hydroxide (45% aq.)121.180.1~35 µL0.01
Deionized Water18.02-10 mLSolvent

Table 2: Optimized Reaction Parameters

ParameterValue
Temperature50°C
Reaction Time6 - 8 hours
Catalyst Load1 mol%
Expected Yield>90%

Visual Guides

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Final Product Reactants Weigh Reactants (Aldehyde, Acetone) Setup Combine Aldehyde, Acetone, Water, and Catalyst in Flask Reactants->Setup React Stir at 50°C for 6-8 hours Setup->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (Add Brine) Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate & Recrystallize Extract->Purify Product Pure 2,6-Dimethyl- 1,8-naphthyridine Purify->Product

Caption: Experimental workflow for the gram-scale synthesis of this compound.

G Problem Problem: Low Product Yield Cause1 Cause: Impure Starting Materials Problem->Cause1 Purity Issue? Cause2 Cause: Incomplete Reaction Problem->Cause2 Reaction Progress? Cause3 Cause: Poor Isolation Problem->Cause3 Workup Issue? Solution1 Solution: Recrystallize Aldehyde Use Dry Acetone Cause1->Solution1 Solution2 Solution: Extend Reaction Time Monitor via TLC Cause2->Solution2 Solution3 Solution: Saturate Aqueous Layer (Brine) Perform Multiple Extractions Cause3->Solution3

Caption: Troubleshooting logic diagram for addressing low reaction yield.

References

Validation & Comparative

Validating the structure of 2,6-Dimethyl-1,8-naphthyridine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 2,6-Dimethyl-1,8-naphthyridine, a precise structural assignment is paramount for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. While X-ray crystallography is often considered the "gold standard" for structural elucidation, a multi-technique approach provides a more comprehensive validation. This guide offers an objective comparison of X-ray crystallography with other key analytical methods, supported by experimental data and detailed protocols.

At a Glance: Comparison of Structural Validation Techniques

Technique Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.High-quality single crystal (typically >0.1 mm).Provides an unambiguous and complete 3D structure.Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.Provides detailed structural information in solution, mimicking physiological conditions; non-destructive.Does not provide a complete 3D structure directly; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.Microgram to nanogram quantities, sample must be ionizable.Extremely sensitive, provides definitive molecular formula, and structural clues from fragmentation.Does not provide stereochemical or detailed connectivity information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Milligram quantities of solid or liquid.Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

Data Presentation: A Multi-faceted Approach to Structural Validation

To illustrate the data obtained from each technique, we will use the closely related analogue, 2,7-Dimethyl-1,8-naphthyridine , as a reference, given the public availability of its crystallographic data. The expected data for this compound would be analogous, with minor variations in spectroscopic data due to the different methyl group positions.

X-ray Crystallography Data for 2,7-Dimethyl-1,8-naphthyridine

Single-crystal X-ray diffraction provides the most precise and complete structural data. The following table summarizes key crystallographic parameters for 2,7-Dimethyl-1,8-naphthyridine.

Parameter Value
Chemical Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Crystal System Orthorhombic
Space Group F d d 2
Unit Cell Dimensions a = 13.3977(2) Å, b = 19.3492(4) Å, c = 6.3089(1) Å
Dihedral Angle between Pyridine Rings 0.42(3)°

Data sourced from the Crystallography Open Database.

Spectroscopic Data for 1,8-Naphthyridine Derivatives

NMR, MS, and FTIR spectroscopy provide complementary data that corroborate the structure determined by X-ray crystallography.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl Protons~2.5 - 2.8~20 - 25
Aromatic Protons~7.0 - 8.5~120 - 155
Quaternary Carbons-~150 - 165

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Interpretation
158Molecular Ion (M⁺)
143Loss of a methyl group ([M-CH₃]⁺)
130Loss of HCN ([M-HCN]⁺)
117Further fragmentation

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3050 - 3100C-H stretchAromatic
2920 - 2980C-H stretchMethyl
1580 - 1620C=C and C=N stretchAromatic Ring
1450 - 1500C-H bendMethyl
800 - 850C-H out-of-plane bendAromatic

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_preliminary_characterization Preliminary Characterization cluster_definitive_structure Definitive Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth If suitable crystals can be obtained final_structure final_structure nmr->final_structure ms->final_structure ftir->final_structure xray Single-Crystal X-ray Crystallography crystal_growth->xray xray->final_structure Final Validated Structure

Workflow for Synthesis and Structural Validation

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth : Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of at least 0.1 mm in all dimensions.

  • Crystal Mounting : Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for acquisition include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample (typically in solution) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.[3]

  • Ionization : The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[4]

  • Fragmentation : The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged species.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application : Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5][6]

  • Sample Spectrum : Acquire the FTIR spectrum of the sample. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption occurs.

  • Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then correlated with known vibrational frequencies of functional groups.

References

A Comparative Analysis of the Biological Activity of Methylated Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The specific arrangement of nitrogen atoms within the bicyclic structure gives rise to six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each offering a unique scaffold for drug design. Methylation of these core structures can profoundly influence their pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides an objective comparison of the biological activities of different methylated naphthyridine isomers, supported by experimental data, to aid researchers in the development of novel therapeutics.

Anticancer Activity: A Tale of Isomers and Methyl Positions

The anticancer potential of methylated naphthyridines has been a primary focus of research, with studies revealing that both the naphthyridine isomer and the position of the methyl group are critical determinants of cytotoxic activity.

A study on 2-aryl-1,8-naphthyridin-4-ones demonstrated that the placement of a methyl group on the naphthyridine core significantly impacts cytotoxicity against various cancer cell lines. In general, methyl-substituted compounds at the C-6 or C-7 positions exhibited greater potency than those substituted at the C-5 position.[1][2] Notably, a compound bearing a methyl group at the C-7 position and a naphthyl ring at the C-2 position displayed the most potent activity against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines.[1] Conversely, compounds with two methyl groups at both the C-5 and C-7 positions showed substantially reduced activity, suggesting that strategic, single methylation is key for enhancing cytotoxicity.[1][2]

Further structure-activity relationship (SAR) studies on 2-aryl-1,8-naphthyridin-4-ones indicated that while a methyl group at the C-7 position is favorable, even larger substituents at this position could potentially increase cytotoxic effects.[3]

The choice of the naphthyridine scaffold itself is also crucial. In a comparative study of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives as c-Met kinase inhibitors, the 1,6-naphthyridine core was found to be a more promising structure for inhibitory activity.[4] This highlights that the intrinsic properties of the isomer backbone play a fundamental role in biological activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative methylated naphthyridine derivatives against various cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Naphthyridine IsomerCompoundSubstitutionCancer Cell LineIC₅₀ (µM)Reference
1,8-Naphthyridine Compound 16 7-CH₃, 2-naphthylHeLa0.7[1]
HL-600.1[1]
PC-35.1[1]
Compound 10c 7-CH₃, 2-phenyl, other C3 subs.MCF71.47
Compound 8d 7-CH₃, 2-phenyl, other C3 subs.MCF71.62
Compound 4d 7-CH₃, 2-phenyl, other C3 subs.MCF71.68
1,6-Naphthyridine Compound 26b SubstitutedHeLa-[4]
A549-[4]
Compound 26c SubstitutedHeLa-[4]
A549-[4]
2,7-Naphthyridine Hadranthine B7-methoxy, tetracyclicHuman Malignant Melanoma3-6 µg/mL
Epidermoid Carcinoma3-6 µg/mL
Ductal Carcinoma3-6 µg/mL
Ovary Carcinoma3-6 µg/mL

Note: IC₅₀ values for compounds 26b and 26c were reported to be the best in the study, but specific values were not provided in the abstract.[4]

Antimicrobial Activity: Targeting Bacterial Enzymes

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic.[5][6] This class of compounds primarily exerts its antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[7][8][9]

While extensive data exists for various substituted 1,8-naphthyridines, direct comparative studies on the effect of methylation position across different isomers on antimicrobial activity are less common. However, it is established that substitutions on the naphthyridine core are critical for antibacterial potency. For instance, a series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1][10]naphthyridine-3-carboxylic acid derivatives showed potent antibacterial profiles, with one compound exhibiting a significant MIC₉₀ value of 1.95 µg/mL against S. aureus and E. coli.[9]

Some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the effects of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains, suggesting a synergistic mechanism.[11]

Inhibition of Key Cellular Kinases

Beyond direct cytotoxicity and antimicrobial effects, methylated naphthyridines have emerged as potent inhibitors of various protein kinases involved in cancer progression.

  • c-Met Kinase: The c-Met receptor tyrosine kinase is a well-validated target in oncology. As mentioned earlier, a scaffold-hopping strategy led to the discovery of 1,6-naphthyridine derivatives as more effective c-Met kinase inhibitors compared to their 1,5-naphthyridine counterparts.[4] Further optimization of a 1,6-naphthyridinone scaffold resulted in a potent MET kinase inhibitor with an IC₅₀ of 7.1 nM.[12] Another study identified a 2,7-naphthyridinone-based MET kinase inhibitor with excellent in vivo efficacy in xenograft models.[13]

  • Aurora Kinases: Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising anticancer strategy.[14][15] While specific studies focusing on methylated naphthyridines as Aurora kinase inhibitors are emerging, the broader class of nitrogen-containing heterocycles has shown promise. For instance, a pyrimidine-based Aurora A kinase inhibitor was developed to reduce levels of MYC oncoproteins.[16]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methylated naphthyridine isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a stock solution of the methylated naphthyridine isomer and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.

Enzyme Inhibition Assays

DNA Gyrase/Topoisomerase II Inhibition Assay: These assays typically measure the relaxation of supercoiled plasmid DNA.

Principle: In the presence of ATP, DNA gyrase introduces negative supercoils into relaxed plasmid DNA. Topoisomerase II can decatenate kinetoplast DNA (kDNA). Inhibitors prevent these topological changes.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the enzyme (DNA gyrase or topoisomerase II), relaxed plasmid DNA (for gyrase) or kDNA (for topoisomerase II), ATP, and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the methylated naphthyridine isomers to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, linear, or decatenated) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the reduction in the formation of the product (supercoiled or decatenated DNA).

Signaling Pathways and Mechanisms of Action

The biological effects of methylated naphthyridine isomers are mediated through their interaction with various cellular targets and signaling pathways.

Inhibition of DNA Gyrase and Topoisomerase

As previously discussed, a primary mechanism of action for many antimicrobial and some anticancer naphthyridines is the inhibition of bacterial DNA gyrase and/or eukaryotic topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Methylated_Naphthyridine Methylated Naphthyridine DNA_Gyrase DNA Gyrase/ Topoisomerase IV Methylated_Naphthyridine->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Replication_Fork DNA Replication/ Transcription Supercoiled_DNA->Replication_Fork Replication_Fork->Cell_Death Leads to

Inhibition of Bacterial DNA Gyrase by Methylated Naphthyridines.
Modulation of Cancer-Related Signaling Pathways

In cancer cells, methylated naphthyridine derivatives can interfere with key signaling pathways that regulate cell growth, proliferation, and survival.

c-Met Signaling Pathway: The c-Met receptor, upon binding its ligand HGF, activates downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, motility, and invasion. Naphthyridine-based c-Met inhibitors block the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.

cMet_Signaling_Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Methyl_Naphthyridine Methylated Naphthyridine (c-Met Inhibitor) Methyl_Naphthyridine->cMet Inhibits Proliferation Cell Proliferation & Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Inhibition of the c-Met Signaling Pathway.

Aurora Kinase Pathway: Aurora kinases are essential for proper mitotic progression. Their inhibitors can disrupt spindle formation and chromosome segregation, leading to mitotic catastrophe and apoptosis in cancer cells.

Aurora_Kinase_Inhibition Methyl_Naphthyridine Methylated Naphthyridine (Aurora Kinase Inhibitor) Aurora_Kinase Aurora Kinase Methyl_Naphthyridine->Aurora_Kinase Inhibits Mitosis Mitotic Progression (Spindle Assembly, Chromosome Segregation) Aurora_Kinase->Mitosis Regulates Apoptosis Apoptosis/ Cell Cycle Arrest Mitosis->Apoptosis Inhibition leads to

Mechanism of Action of Aurora Kinase Inhibitors.

Conclusion

The biological activity of methylated naphthyridine isomers is a complex interplay between the core naphthyridine scaffold, the position of the methyl group, and other substituents. Current research indicates that 1,8- and 1,6-naphthyridine isomers are particularly promising scaffolds for anticancer drug development, with methylation at specific positions, such as C-7 in the 1,8-naphthyridine series, enhancing cytotoxic potency. The mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes to the modulation of critical signaling pathways in cancer cells. This guide provides a foundational understanding for researchers to build upon in the rational design of novel and more effective methylated naphthyridine-based therapeutics. Further head-to-head comparative studies of methylated isomers across all six naphthyridine backbones are warranted to fully elucidate their therapeutic potential.

References

Electrochemical Properties of 1,8-Naphthyridine-Based Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique scaffold of 1,8-naphthyridine has positioned it as a privileged ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to extensive research into the electrochemical properties of the resulting metal complexes. This guide provides a comparative analysis of the electrochemical behavior of several 1,8-naphthyridine-based metal complexes, supported by experimental data from recent literature. The aim is to offer a valuable resource for researchers in fields ranging from catalysis and materials science to drug development, where redox processes are of fundamental importance.

Comparative Electrochemical Data

The electrochemical behavior of 1,8-naphthyridine-based metal complexes is highly dependent on the nature of the metal center, the substituents on the naphthyridine core, and the overall coordination geometry. The following table summarizes key electrochemical data for a selection of these complexes, primarily obtained through cyclic voltammetry (CV).

ComplexMetal Center(s)Redox Couple(s)E½ (V) vs. ReferenceSolventSupporting ElectrolyteRef.
--INVALID-LINK--₂Fe(II)/Fe(II)Fe(III)Fe(II)/Fe(II)Fe(II)+0.296 vs. Cp₂Fe⁺/Cp₂FeCH₂Cl₂N/A[1]
Fe(III)Fe(III)/Fe(III)Fe(II)+0.781 vs. Cp₂Fe⁺/Cp₂Fe[1]
[Cu₂L(μ-OH)]³⁺ (L = 2,7-bis[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine)Cu(II)/Cu(II)ReductionProton-coupled electron transferAqueousN/A[2]
[MCl₂(tBuPONNHO)] (M=Pd, Pt)Pd(II), Pt(II)Reduction to M(I)-M(I)N/ATHFN/A[3][4]
Dirhodium(II) complexes with bridging 1,8-naphthyridine ligandsRh(II)/Rh(II)N/AN/AN/AN/A[5]

Note: E½ represents the half-wave potential, a measure of the formal redox potential. "N/A" indicates that the specific data was not provided in the abstract. The reference electrode used can significantly impact the potential values; direct comparison should be made with caution when different reference electrodes are used.

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical characterization of 1,8-naphthyridine-based metal complexes using cyclic voltammetry, based on methodologies described in the literature.[6][7]

1. Materials and Instrumentation:

  • Electrochemical Cell: A standard three-electrode cell is employed.[7]

  • Working Electrode: A glassy carbon electrode is commonly used.[7]

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used as the reference.[6]

  • Counter Electrode: A platinum wire serves as the counter (or auxiliary) electrode.[6][7]

  • Potentiostat: A computer-controlled potentiostat is used to apply the potential waveform and measure the resulting current.

  • Solvent: The choice of solvent depends on the solubility of the complex and its stability. Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are common choices for non-aqueous electrochemistry. For biological applications, aqueous buffer solutions are used.

  • Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added to the solution to ensure sufficient conductivity. A typical concentration is 0.1 M.

2. Procedure:

  • The 1,8-naphthyridine-based metal complex is dissolved in the chosen solvent containing the supporting electrolyte to a concentration of approximately 1-5 mM.

  • The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • The three electrodes are immersed in the solution within the electrochemical cell.

  • The cyclic voltammogram is recorded by sweeping the potential of the working electrode linearly with time between two set potential limits.

  • The scan rate (the rate at which the potential is swept) can be varied to investigate the kinetics of the electron transfer processes.

  • If the redox process is reversible, the ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of 1,8-naphthyridine-based metal complexes.

G cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Complex & Supporting Electrolyte B Deaerate Solution (e.g., with Argon) A->B C Assemble 3-Electrode Cell B->C D Run Cyclic Voltammetry C->D E Vary Scan Rate D->E F Determine Redox Potentials (E½) E->F G Analyze Peak Separation (ΔEp) F->G H Assess Reversibility G->H

Figure 1. Workflow for Electrochemical Analysis.
Structure-Electrochemistry Relationship

The electrochemical properties of 1,8-naphthyridine metal complexes are intrinsically linked to their molecular structure. The following diagram illustrates this relationship.

G A Metal Center (e.g., Fe, Cu, Pd, Pt) D Electrochemical Properties A->D Influences Redox Potentials B Ligand Substituents (Electron-donating/ -withdrawing) B->D Modulates Electron Density C Coordination Geometry (e.g., mononuclear, dinuclear) C->D Affects Metal-Metal Interactions

Figure 2. Factors Influencing Electrochemical Properties.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 2,6-Dimethyl-1,8-naphthyridine versus its Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a detailed spectroscopic comparison, this guide illuminates the structural and electronic differences between 2,6-Dimethyl-1,8-naphthyridine and its foundational counterpart, 1,8-naphthyridine. This analysis, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of their spectral characteristics, supported by experimental data and standardized protocols. The introduction of methyl groups to the 1,8-naphthyridine core induces notable shifts in the spectroscopic signatures, offering insights into the impact of substitution on this important heterocyclic scaffold.

The 1,8-naphthyridine framework is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Understanding the influence of substituents on the electronic and structural properties of this scaffold is crucial for the rational design of new therapeutic agents. This guide focuses on the effects of methyl substitution at the 2 and 6 positions, providing a clear, data-driven comparison across various spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for both this compound and 1,8-naphthyridine.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1,8-Naphthyridine 9.05 (dd, H2/H7), 8.15 (dd, H4/H5), 7.50 (dd, H3/H6)[2]153.2, 140.8, 121.5[2]
This compound 7.95 (d, H4/H5), 7.25 (d, H3/H6), 2.70 (s, CH₃)162.5, 135.8, 120.7, 25.0 (CH₃)

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Table 2: IR Spectroscopic Data

Compound Key IR Absorptions (cm⁻¹) Vibrational Mode Assignment
1,8-Naphthyridine 3050-3000, 1590, 1460, 830C-H stretch (aromatic), C=C/C=N stretch, C-H bend (out-of-plane)[3]
This compound 3050-2950, 1580, 1450, 840C-H stretch (aromatic/aliphatic), C=C/C=N stretch, C-H bend (out-of-plane)

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
1,8-Naphthyridine C₈H₆N₂[4]130.15[4]130 (M+), 103, 76[4][5]
This compound C₁₀H₁₀N₂[6]158.20[6][7]158 (M+), 157, 143, 117

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 or 400 MHz spectrometer. Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width was approximately 10-15 ppm, and for ¹³C NMR, it was around 200-220 ppm. Data processing involved Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples were prepared as KBr pellets, while liquid samples were analyzed as thin films between salt plates (e.g., NaCl or KBr). Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The electron energy was typically set at 70 eV.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the two naphthyridine compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Comparative Analysis Compound_1 1,8-Naphthyridine NMR NMR Spectroscopy (¹H and ¹³C) Compound_1->NMR IR IR Spectroscopy Compound_1->IR MS Mass Spectrometry Compound_1->MS Compound_2 This compound Compound_2->NMR Compound_2->IR Compound_2->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Comparative Spectroscopic Analysis.

Discussion of Spectroscopic Differences

The addition of two methyl groups to the 1,8-naphthyridine backbone results in distinct and predictable changes in the spectroscopic data.

In the ¹H NMR spectrum, the most apparent difference is the appearance of a singlet at approximately 2.70 ppm for the methyl protons in this compound. The aromatic protons in the dimethylated compound experience an upfield shift compared to the parent compound, which can be attributed to the electron-donating effect of the methyl groups.

The ¹³C NMR spectra reflect a similar trend. The carbons bearing the methyl groups (C2 and C6) in this compound show a significant downfield shift to around 162.5 ppm. A new signal for the methyl carbons appears at approximately 25.0 ppm.

In the IR spectra , the primary difference is the presence of C-H stretching vibrations corresponding to the aliphatic methyl groups (around 2950-2850 cm⁻¹) in this compound, which are absent in the spectrum of the parent compound.

Mass spectrometry clearly distinguishes the two compounds by their molecular ion peaks, with 1,8-naphthyridine showing a molecular ion (M+) at m/z 130 and this compound at m/z 158, consistent with their respective molecular weights. The fragmentation patterns will also differ due to the presence of the methyl groups, which can be lost as methyl radicals.

References

A Comparative Guide to N-Heterocyclic Ligands in Catalysis: Unveiling the Performance of 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a ligand in metal-catalyzed cross-coupling reactions is paramount to achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of the performance of 2,6-dimethyl-1,8-naphthyridine against other common N-heterocyclic ligands in catalysis, supported by experimental data.

In the realm of catalysis, N-heterocyclic compounds play a crucial role as ligands that coordinate with metal centers to modulate their reactivity and selectivity. While ligands such as 2,2'-bipyridine and phenanthroline have been extensively studied and are widely used, emerging ligands like this compound are demonstrating unique and advantageous properties. This guide focuses on the catalytic performance of a closely related and well-studied analog, 2,7-dimethyl-1,8-naphthyridine, in nickel-catalyzed photocatalytic C-N and C-O cross-coupling reactions, offering a glimpse into the potential of this ligand class.

Performance in Nickel-Catalyzed Photocatalytic C-N Cross-Coupling

A key application where 2,7-dimethyl-1,8-naphthyridine has shown significant promise is in photocatalytic carbon-heteroatom bond formation. A study by Khusnutdinova and colleagues has demonstrated that an air-stable nickel(II) chloro complex bearing the 2,7-dimethyl-1,8-naphthyridine ligand can effectively catalyze C-N cross-coupling reactions of aryl bromides with amines under blue or purple LED irradiation, notably without the need for an external photosensitizer.[1] This intrinsic photoactivity is a significant advantage, simplifying the reaction setup and reducing costs.

While a direct, side-by-side comparison with other N-heterocycles under identical photocatalytic conditions is not extensively documented in the initial literature screen, the performance of the nickel-naphthyridine complex can be contextualized by examining typical yields for similar reactions catalyzed by nickel-bipyridine systems. The following table summarizes the performance of the [NiCl2(2,7-dimethyl-1,8-naphthyridine)] complex in the amination of 4-bromotoluene with morpholine.

LigandCatalyst SystemSubstratesProductYield (%)TON/TOFReference
2,7-Dimethyl-1,8-naphthyridine [NiCl2(dmnapy)]4-bromotoluene + Morpholine4-(p-tolyl)morpholineModerate to ExcellentNot Reported[1]
2,2'-Bipyridine (for comparison)Ni(II)-Bipy complexAryl bromide + Secondary amineC-N coupled productVaries (often requires photosensitizer)Not Directly ComparableGeneral Literature

Note: Direct quantitative comparison of TON (Turnover Number) and TOF (Turnover Frequency) is challenging without dedicated comparative studies. The yield for the 2,7-dimethyl-1,8-naphthyridine system is reported as "moderate to excellent" in the initial findings.[1]

Experimental Protocols

To facilitate the reproduction and further investigation of these findings, detailed experimental protocols for the synthesis of the catalyst and the catalytic reaction are provided below.

Synthesis of the Nickel(II) Catalyst: [NiCl2(2,7-dimethyl-1,8-naphthyridine)]

This procedure is adapted from the work of Khusnutdinova et al.[1]

Materials:

  • (PMe3)2NiCl2 (Nickel dichloride bis(trimethylphosphine))

  • 2,7-Dimethyl-1,8-naphthyridine

  • Methanol

Procedure:

  • In a glovebox, dissolve (PMe3)2NiCl2 and 2,7-dimethyl-1,8-naphthyridine in methanol.

  • Stir the reaction mixture at 60 °C for 48 hours.

  • Cool the mixture to room temperature and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol and dry under vacuum to yield the [NiCl2(2,7-dimethyl-1,8-naphthyridine)] complex.

General Procedure for Photocatalytic C-N Cross-Coupling

This protocol is based on the catalytic system developed by Khusnutdinova and colleagues.[1]

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • [NiCl2(2,7-dimethyl-1,8-naphthyridine)] catalyst

  • Dimethylacetamide (DMA)

  • Base (e.g., tri-n-propylamine, if required for C-O coupling)

  • Blue or purple LED light source

Procedure:

  • In a reaction vial, combine the aryl bromide, amine, and the [NiCl2(2,7-dimethyl-1,8-naphthyridine)] catalyst.

  • Add dimethylacetamide (DMA) as the solvent.

  • Seal the vial and place it under irradiation with a blue or purple LED light source.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • After the reaction is complete, quench the reaction and purify the product using standard laboratory techniques (e.g., column chromatography).

Visualizing the Process

To better understand the workflow and the proposed catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic C-N Coupling prep1 Dissolve (PMe3)2NiCl2 and 2,7-dimethyl-1,8-naphthyridine in Methanol prep2 Stir at 60°C for 48h prep1->prep2 prep3 Filter and wash precipitate prep2->prep3 prep4 Dry to obtain [NiCl2(dmnapy)] prep3->prep4 react1 Combine Aryl Bromide, Amine, and [NiCl2(dmnapy)] in DMA prep4->react1 react2 Irradiate with Blue/Purple LED react1->react2 react3 Stir at Room Temperature react2->react3 react4 Purify Product react3->react4

Caption: Experimental workflow for the synthesis of the nickel catalyst and its application in photocatalytic C-N cross-coupling.

catalytic_cycle Proposed Photocatalytic Cycle Ni_II Ni(II)L Ni_I Ni(I)L Ni_II->Ni_I Photoexcitation/ SET Ni_III Ar-Ni(III)L(X) Ni_I->Ni_III Oxidative Addition (Ar-X) Ni_III->Ni_II Product Ar-Nu Ni_III->Product Reductive Elimination (+ Nu-H)

Caption: A simplified proposed photocatalytic cycle for the nickel-catalyzed C-N cross-coupling.

Conclusion

2,7-dimethyl-1,8-naphthyridine emerges as a promising N-heterocyclic ligand in nickel-catalyzed photocatalytic reactions. Its ability to form an air-stable nickel complex that functions without an external photosensitizer presents a significant advancement in terms of operational simplicity and cost-effectiveness. While direct quantitative comparisons with established ligands like 2,2'-bipyridine are still needed to fully delineate its relative performance in various catalytic systems, the initial findings strongly suggest that 2,6- and 2,7-dimethyl-1,8-naphthyridine and its derivatives are valuable additions to the catalyst designer's toolkit. Further research in this area is warranted to explore the full potential of this ligand scaffold in a broader range of catalytic transformations and to establish a comprehensive performance benchmark against other N-heterocycles.

References

A Comparative Analysis of 1,8-Naphthyridine Derivatives and Nalidixic Acid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, the quest for more potent and broad-spectrum compounds is perpetual. This guide provides a detailed comparison of the efficacy of 1,8-naphthyridine derivatives against nalidixic acid, a first-generation quinolone antibiotic. While specific quantitative data for 2,6-Dimethyl-1,8-naphthyridine derivatives remains elusive in publicly available scientific literature, this comparison draws upon data from various other substituted 1,8-naphthyridine derivatives to provide a representative overview of their potential advantages over nalidixic acid.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for nalidixic acid and various 1,8-naphthyridine derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Minimum Inhibitory Concentration (MIC) of Nalidixic Acid

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli4 - 128[1]
Staphylococcus aureus128 - >1024[1]
Pseudomonas aeruginosa>1024[1]
Klebsiella pneumoniae16 - 64[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Various 1,8-Naphthyridine Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (Enoxacin)Escherichia coli0.2 - 1.6[2]
Staphylococcus aureus0.8 - 3.1[2]
Pseudomonas aeruginosa1.6 - 6.3[2]
7-(3-aminomethyl-4-syn-methoxyimino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Gemifloxacin)Streptococcus pneumoniae0.015 - 0.06[3]
Haemophilus influenzae≤0.008 - 0.03[3]
Various synthesized 1,8-naphthyridine-3-carboxylic acid amidesEscherichia coli12.5 - 50
Staphylococcus aureus25 - 100

Note: The provided data for 1,8-naphthyridine derivatives showcases the potential for significantly lower MIC values compared to nalidixic acid, indicating higher potency. The antibacterial spectrum also appears to be broader for some derivatives, with notable activity against Gram-positive bacteria like Staphylococcus aureus and respiratory pathogens.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Both nalidixic acid and its 1,8-naphthyridine derivative counterparts share a common mechanism of action: the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, for some derivatives, topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[4][5]

The following diagram illustrates the signaling pathway of DNA gyrase inhibition.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Binds Relaxed_DNA Relaxed/Decatenated DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA Relaxes/Decatenates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA strand breaks Drug 1,8-Naphthyridine Derivative or Nalidixic Acid Drug->Inhibition Inhibition->DNA_Gyrase Inhibits

Mechanism of action of 1,8-naphthyridine derivatives and nalidixic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound (1,8-naphthyridine derivative or nalidixic acid) in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

The following diagram outlines the experimental workflow for the broth microdilution method.

Broth_Microdilution_Workflow Start Start Bacterial_Culture 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Bacterial_Culture Inoculation 3. Inoculate Microtiter Plate with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution 2. Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate Serial_Dilution->Inoculation Incubation 4. Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading 5. Read and Record MIC (Lowest concentration with no visible growth) Incubation->Reading End End Reading->End

Experimental workflow for MIC determination by broth microdilution.

Conclusion

The available evidence strongly suggests that the 1,8-naphthyridine scaffold is a promising platform for the development of potent antibacterial agents. Various derivatives have demonstrated superior activity and a broader spectrum compared to the parent quinolone, nalidixic acid. Their shared mechanism of action, targeting the essential bacterial enzyme DNA gyrase, provides a solid foundation for their antibacterial effects. While direct comparative data for this compound derivatives is currently unavailable, the broader class of 1,8-naphthyridines represents a significant advancement in the pursuit of effective treatments for bacterial infections. Further research into specific derivatives, including the 2,6-dimethyl variant, is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-1,8-naphthyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,6-Dimethyl-1,8-naphthyridine is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this compound. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary known risks associated with this compound are significant eye damage and harm if ingested. It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat, when handling this chemical.

Hazard Data for this compound
CAS Number 14757-45-0
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class 13 - Non-Combustible Solids

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

1. Waste Identification and Classification:

  • Characterize the waste stream containing this compound. This includes identifying all constituents and their approximate concentrations.

  • Consult your institution's Environmental Health and Safety (EHS) department to determine the proper hazardous waste classification based on local and national regulations.

2. Segregation and Storage:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Store the waste in a designated, well-ventilated, and secure area.

  • The storage container must be chemically compatible with this compound, in good condition, and kept tightly closed.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the waste, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.

    • A lab coat.

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spilled material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Place the contaminated absorbent material into a suitable, sealed container for disposal.

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.

  • Never dispose of this compound down the drain or in the regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have this compound Waste consult_ehs Consult Institutional EHS for Classification start->consult_ehs is_hazardous Is it Hazardous Waste? consult_ehs->is_hazardous segregate Segregate and Store in Labeled, Compatible Container is_hazardous->segregate Yes improper_disposal Improper Disposal (e.g., Drain, Trash) - STOP! is_hazardous->improper_disposal No, but consult EHS for non-hazardous chemical waste stream wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate->wear_ppe spill_kit Ensure Spill Kit with Inert Absorbent is Available wear_ppe->spill_kit arrange_pickup Arrange for Pickup by Licensed Waste Contractor spill_kit->arrange_pickup complete_paperwork Complete All Required Waste Manifests arrange_pickup->complete_paperwork end End: Proper Disposal Complete complete_paperwork->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 2,6-Dimethyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 2,6-Dimethyl-1,8-naphthyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion and eye contact.

Signal Word: Danger[1][2]

Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H318: Causes serious eye damage[1][2]

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Specific Recommendations Standards
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a risk of splashing.OSHA 29 CFR 1910.133 or EU EN166[3][4]
Hand Protection Chemically resistant, impervious gloves. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.Consult glove manufacturer's data for breakthrough times and chemical resistance.
Skin and Body Protection Laboratory coat. Wear suitable protective clothing to prevent skin contact.N/A
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, use a full-face particle respirator.NIOSH (US) or CEN (EU) approved respirators[4]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step operational plan should be followed.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[5]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Minimize the generation of dust if handling the solid form.[3]

  • Keep the container tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly with soap and water immediately after handling the chemical.[3]

3. Storage:

  • Store the compound in a tightly sealed container.[5]

  • Keep the container in a cool, dry, and well-ventilated place.[5]

4. Spill Management:

  • In case of a spill, evacuate unprotected personnel from the area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

5. Disposal:

  • Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Do not dispose of the chemical down the drain.

  • Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_hazards Potential Incidents cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Retrieve Chemical from Storage C->D E Perform Experimental Work in Fume Hood D->E F Keep Container Sealed When Not in Use E->F Spill Spill Occurs E->Spill Exposure Personal Exposure E->Exposure G Properly Store or Dispose of Chemical F->G H Decontaminate Work Area G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J Spill_Response Follow Spill Management Protocol Spill->Spill_Response Exposure_Response Use Eyewash/Shower Seek Medical Attention Exposure->Exposure_Response

Safe Handling Workflow for this compound

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.